4-Bromo-2,3-dimethylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFDXJOXUHQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553561 | |
| Record name | 4-Bromo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-37-5 | |
| Record name | 4-Bromo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2,3-dimethylphenol: A Technical Guide for Researchers
CAS Number: 22802-37-5
This technical guide provides a comprehensive overview of 4-Bromo-2,3-dimethylphenol, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point and solubility are not widely reported for this particular isomer.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 265.902 °C at 760 mmHg | [1] |
| Density | 1.472 g/cm³ | [1] |
| Purity | Typically available at 98% purity | |
| Storage | Should be stored sealed in a dry environment at room temperature. | |
| InChI | InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | [2] |
| InChIKey | MOKFDXJOXUHQNO-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=C1C)Br)O | [2] |
Spectroscopic Data
Synthesis of this compound
A common method for the synthesis of this compound is through the electrophilic bromination of 2,3-dimethylphenol. The hydroxyl group is a strong activating group, and the bromine is directed primarily to the para position due to steric hindrance at the ortho positions.
Experimental Protocol: Bromination of 2,3-dimethylphenol
This protocol is based on general methods for the regioselective bromination of phenols.[3]
Materials:
-
2,3-dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activity
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the activities of structurally similar compounds, such as other bromophenols, can provide insights into its potential biological profile.
Antioxidant and Anticancer Properties: Natural bromophenols isolated from marine algae have demonstrated a range of biological activities, including antioxidant and anticancer effects.[4][5] The phenolic hydroxyl group is a key feature for free radical scavenging activity.[4] Furthermore, some bromophenol derivatives have been shown to induce apoptosis in cancer cell lines and modulate cellular antioxidant defense pathways, such as the Nrf2 signaling pathway.[4][5] The presence of the bromine atom and methyl groups on the phenolic ring of this compound will influence its lipophilicity and electronic properties, which in turn could modulate its interaction with biological targets.
Antimicrobial Activity: Brominated and nitrophenolic compounds have been reported to possess significant antimicrobial properties.[6] While specific data for this compound is not available, its structure suggests that it could be investigated for potential activity against various microbial strains.
The diagram below illustrates a generalized signaling pathway that bromophenol compounds might modulate, based on the known activities of related molecules in activating the Nrf2 antioxidant response.
Safety Information
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For a complete list of precautionary statements, please refer to the supplier's safety data sheet (SDS).[2]
References
An In-depth Technical Guide to the Structural Isomers of 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 4-bromo-2,3-dimethylphenol. The document details the physicochemical properties, spectroscopic data, and synthetic methodologies for these compounds. Additionally, it explores the biological activities and associated signaling pathways that are of interest to the fields of medicinal chemistry and drug development.
Introduction to Structural Isomerism of Bromodimethylphenols
Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the case of bromodimethylphenols, isomerism arises from the different possible positions of the bromine atom and the two methyl groups on the phenolic ring. This compound is one of several possible isomers with the molecular formula C₈H₉BrO. Understanding the unique properties of each isomer is critical, as even slight structural variations can lead to significant differences in physical, chemical, and biological characteristics. This guide focuses on the positional isomers of bromodimethylphenol, providing a comparative analysis of their properties and synthesis.
Physicochemical and Spectroscopic Properties of Structural Isomers
The structural arrangement of substituents on the phenol ring significantly influences the physicochemical properties of each isomer, such as melting point, boiling point, and acidity (pKa). Spectroscopic data, particularly ¹H and ¹³C NMR, provide a definitive fingerprint for the identification and characterization of each isomer.
Quantitative Data Summary
The following tables summarize the available quantitative data for the structural isomers of this compound.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | 22802-37-5 | C₈H₉BrO | 201.06 | 74-78 | 195.33 (rough estimate) | ~10.1 |
| 2-Bromo-3,4-dimethylphenol | 32337-83-0 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 3-Bromo-4,5-dimethylphenol | 71942-14-8 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 5-Bromo-2,3-dimethylphenol | 18629345 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 6-Bromo-2,3-dimethylphenol | N/A | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 2-Bromo-4,5-dimethylphenol | 22802-39-7 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 3-Bromo-2,4-dimethylphenol | 74571-81-6 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 4-Bromo-2,5-dimethylphenol | 85223-93-4 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 4-Bromo-3,5-dimethylphenol | 7463-51-6 | C₈H₉BrO | 201.06 | 113-115 | N/A | N/A |
| 2-Bromo-3,5-dimethylphenol | N/A | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 3-Bromo-2,5-dimethylphenol | N/A | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 5-Bromo-2,4-dimethylphenol | 74571-80-5 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 2-Bromo-3,6-dimethylphenol | 956750-20-2 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 3-Bromo-2,6-dimethylphenol | 74571-82-7 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |
| 4-Bromo-2,6-dimethylphenol | 2374-05-2 | C₈H₉BrO | 201.06 | 74-78 | 195.33 (rough estimate) | ~10.1 |
Note: "N/A" indicates that the data was not available in the searched sources.
Spectroscopic Data
The following table presents available ¹H and ¹³C NMR data for some of the isomers. The chemical shifts (δ) are given in ppm.
| Isomer Name | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 4-Bromo-2,6-dimethylphenol | (CDCl₃) δ: 7.25 (s, 2H), 4.61 (s, 1H, OH), 2.25 (s, 6H) | N/A |
| 4-Bromo-3,5-dimethylphenol | (Varian A-60) | (Aldrich Chemical Company, Inc.) |
| 2-Bromo-4-methylphenol | (CDCl₃) δ: 7.27 (s, 1H), 7.01 (d, J=8.25 Hz, 1H), 6.90 (d, J=8.24 Hz, 1H), 5.37 (s, 1H, OH), 2.27 (s, 3H) | (CDCl₃) δ: 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19 |
Experimental Protocols: Synthesis of Bromodimethylphenol Isomers
The synthesis of bromodimethylphenol isomers typically involves the electrophilic bromination of a corresponding dimethylphenol precursor. The regioselectivity of the bromination is influenced by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.
General Synthesis Workflow
The general workflow for the synthesis of a bromodimethylphenol isomer involves the bromination of the corresponding dimethylphenol, followed by workup and purification.
General synthetic workflow for bromodimethylphenol isomers.
Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylphenol
This protocol is adapted from a representative synthesis of a brominated phenol.[1]
Materials:
-
2,6-Dimethylphenol
-
Glacial Acetic Acid
-
Bromine
-
Sodium Thiosulfate Solution (saturated, aqueous)
-
Sodium Bicarbonate Solution (saturated, aqueous)
-
Ether or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Dissolve 2,6-dimethylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.
-
Quench any remaining bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-bromo-2,6-dimethylphenol.
Detailed Experimental Protocol: Synthesis of 3-Bromo-4,5-dimethylphenol
This protocol describes a multi-step synthesis starting from 1-bromo-2,3-dimethylbenzene.[2]
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
-
(1,5-Cyclooctadien-1-η⁵-indenyl)iridium(I)
-
DPPE (1,2-Bis(diphenylphosphino)ethane)
-
Cyclohexane
-
Acetone
-
Oxone
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Dichloromethane (DCM)
-
Saturated Saline Solution
-
Deionized Water
-
Silica Gel
Procedure:
-
In a sealed tube, combine 1-bromo-2,3-dimethylbenzene (1.00 g, 5.40 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.73 g, 13.5 mmol), (1,5-cyclooctadien-1-η⁵-indenyl)iridium(I) (0.449 g, 1.08 mmol), and DPPE (0.431 g, 1.08 mmol) in cyclohexane (6 mL).
-
Heat the reaction mixture at 100 °C for 50 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in acetone (5 mL) and add Oxone (3.32 g, 5.40 mmol). Stir the mixture for 10 minutes.
-
Quench the reaction with a saturated NaHSO₃ solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic phases, wash sequentially with saturated saline solution and deionized water, and then concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain 3-bromo-4,5-dimethylphenol.[2]
Biological Activities and Signaling Pathways
Bromophenols, as a class of compounds, have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic (anticancer) effects. These activities are often attributed to the phenolic hydroxyl group and the presence of the bromine substituent.
Antioxidant Activity
The antioxidant properties of bromophenols are primarily mediated through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the bromophenol donates an electron to the free radical. The presence of electron-donating methyl groups on the aromatic ring can enhance this antioxidant capacity.
Antioxidant mechanisms of bromophenols.
Antimicrobial Activity
The antimicrobial activity of bromophenols is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the brominated aromatic ring facilitates interaction with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death.
Cytotoxic Activity and Associated Signaling Pathways
Several bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines. While the precise mechanisms for each isomer are not fully elucidated, studies on related compounds suggest the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. These include the NF-κB, PI3K/Akt, and MAPK pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Some bromophenol derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.
Inhibition of the NF-κB signaling pathway by bromophenols.
The PI3K/Akt and MAPK signaling cascades are critical for regulating cell growth, proliferation, and survival. Dysregulation of these pathways is common in cancer. Bromophenol derivatives may exert their cytotoxic effects by inhibiting these pathways, thereby promoting apoptosis and inhibiting cell proliferation.
Modulation of PI3K/Akt and MAPK pathways by bromophenols.
Conclusion
The structural isomers of this compound represent a diverse group of compounds with distinct physicochemical properties and potential for various biological activities. While comprehensive data for every isomer is not yet available, this guide consolidates the current knowledge to aid researchers in their synthesis, characterization, and evaluation for applications in drug discovery and materials science. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these individual isomers.
References
Synthesis of 4-Bromo-2,3-dimethylphenol from 2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-2,3-dimethylphenol from 2,3-dimethylphenol. The primary method described is the electrophilic aromatic substitution via bromination, a fundamental reaction in organic synthesis. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, purification techniques, and relevant data to aid in the successful synthesis and characterization of the target compound.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from 2,3-dimethylphenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring are activating, ortho-, para-directing groups.[1] This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to the positions ortho and para to themselves.
In the case of 2,3-dimethylphenol, the hydroxyl group is a more potent activating group than the methyl groups. The primary positions for electrophilic attack are the 4- and 6-positions, which are para and ortho to the hydroxyl group, respectively. However, the 4-position is sterically less hindered than the 6-position, which is flanked by a methyl group.[1] Consequently, bromination of 2,3-dimethylphenol preferentially occurs at the 4-position, yielding this compound as the major product.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol outlines a common and effective method for the selective bromination of 2,3-dimethylphenol using N-Bromosuccinimide (NBS) as the bromine source.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating agent |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent |
| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For quenching excess bromine |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
Procedure
-
Reaction Setup : In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography and/or recrystallization.
Column Chromatography
-
Stationary Phase : Silica gel.
-
Eluent System : A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A common system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be 5-10% ethyl acetate in hexane.[2]
-
Procedure :
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Recrystallization
For further purification, the product obtained from column chromatography can be recrystallized.
-
Solvent Selection : The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for phenols. Hexane can also be used as an anti-solvent.
-
Procedure :
-
Dissolve the compound in a minimum amount of the hot solvent.
-
If the solution is colored, activated charcoal can be added to remove colored impurities, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Data Presentation
Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | 2,3-Dimethylphenol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 eq. of NBS |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 0 °C |
| Reaction Time | Monitored by TLC |
| Expected Major Product | This compound |
| Expected Yield | Moderate to high (specific yield depends on reaction scale and purity of reagents) |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molar Mass | 201.06 g/mol |
| Appearance | Solid |
| CAS Number | 22802-37-5 |
Safety Considerations
-
2,3-Dimethylphenol : Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS) : Irritant and lachrymator. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane : Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.
-
Acetonitrile : Flammable and toxic. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Spectroscopic and Physicochemical Characterization of 4-Bromo-2,3-dimethylphenol
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and physicochemical data for 4-Bromo-2,3-dimethylphenol (CAS No: 22802-37-5). Due to the limited availability of public experimental spectra for this specific compound, this document also includes representative data from a closely related isomer, 4-Bromo-3,5-dimethylphenol, to provide analogous spectral information.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.98368 Da | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | 98% | Sigma-Aldrich[2] |
Mass Spectrometry Data
While a specific experimental mass spectrum for this compound is not publicly available, data from gas chromatography-mass spectrometry (GC-MS) analysis has been recorded.[1] The instrument used was an Agilent 6850-5975C.[1] Predicted collision cross-section (CCS) values for various adducts have been calculated and are presented below.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 200.99095 | 132.4 |
| [M+Na]⁺ | 222.97289 | 145.5 |
| [M-H]⁻ | 198.97639 | 138.3 |
| [M+NH₄]⁺ | 218.01749 | 155.3 |
| [M+K]⁺ | 238.94683 | 134.5 |
| [M+H-H₂O]⁺ | 182.98093 | 133.5 |
| [M+HCOO]⁻ | 244.98187 | 153.4 |
| [M+CH₃COO]⁻ | 258.99752 | 181.8 |
| [M+Na-2H]⁻ | 220.95834 | 139.6 |
| [M]⁺ | 199.98312 | 151.1 |
| [M]⁻ | 199.98422 | 151.1 |
Data sourced from PubChemLite.
Analogous Spectroscopic Data: 4-Bromo-3,5-dimethylphenol
To provide researchers with a point of reference, the following sections present spectroscopic data for the isomer 4-Bromo-3,5-dimethylphenol (CAS No: 7463-51-6), for which experimental data is available.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a quantitative tabular format in the search results. |
Note: While ¹H NMR spectra for 4-Bromo-3,5-dimethylphenol are mentioned in the search results, specific peak assignments and integrations are not provided in a clear, tabular format.
| Chemical Shift (ppm) | Assignment |
| Data not available in a quantitative tabular format in the search results. |
Note: Similar to the ¹H NMR data, specific peak assignments for the ¹³C NMR of 4-Bromo-3,5-dimethylphenol are not detailed in the provided search results.
| Peak (cm⁻¹) | Description |
| Data not available in a quantitative tabular format in the search results. |
Note: The search results indicate the existence of IR spectra for 4-Bromo-3,5-dimethylphenol but do not provide a list of characteristic absorption bands.
Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic data discussed in this guide. These are based on standard laboratory practices and information from similar compound characterizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the gas chromatograph. For direct infusion, dissolve the sample in an appropriate solvent and introduce it directly into the ion source.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS).
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical properties and potential biological activities are of interest to researchers in various fields, including synthetic organic chemistry, materials science, and drug discovery. The presence of a bromine atom and two methyl groups on the phenol ring influences its reactivity, lipophilicity, and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols.
Chemical Identity
The unambiguous identification of a chemical compound is crucial for research and development. The following section details the IUPAC name and known synonyms for this compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].
Synonyms
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
Phenol, 4-bromo-2,3-dimethyl-[1]
-
4-bromo-2,3-dimethyl-phenol[1]
-
NSC 1549
-
1-Hydroxy-4-bromo-2,3-dimethylbenzene
-
2,3-Dimethyl-4-bromophenol
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, application in experimental setups, and for predicting its behavior in various systems. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| CAS Number | 22802-37-5 | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 265.902 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.472 g/cm³ (Predicted) | [2] |
| XlogP | 2.3 | [1] |
| Storage Temperature | Room Temperature (in a dry, sealed container) | [3] |
Note: Some of the physicochemical data, such as the boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. This section provides a protocol for the synthesis of this compound.
Synthesis of this compound
This protocol describes the regioselective bromination of 2,3-dimethylphenol to yield this compound. The hydroxyl group of the starting material is a strong ortho-, para-director, and the para-position is sterically favored, leading to the desired product[4].
Materials:
-
2,3-Dimethylphenol
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolve 2,3-dimethylphenol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound[4].
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Potential Applications and Biological Activity (Inferred from Related Compounds)
Direct experimental data on the biological activity and applications of this compound are limited in publicly available literature. However, the structural features of this molecule, namely the brominated phenol moiety, are present in compounds with known biological activities. Researchers may consider the following as potential areas of investigation for this compound.
-
Antimicrobial Activity: Phenolic compounds, and particularly halogenated phenols, are known for their antimicrobial properties. The bromine atom can enhance this activity.
-
Antioxidant Activity: The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant effects.
-
Intermediate in Organic Synthesis: Substituted phenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, this compound can be a precursor for further functionalization, such as nitration to form 4-Bromo-2,3-dimethyl-6-nitrophenol[4].
Proposed Investigative Pathway for Biological Activity:
Caption: Potential areas of investigation for this compound.
Conclusion
This compound is a readily synthesizable substituted phenol with potential for further investigation. While comprehensive data on its biological activity and applications are not yet available, its structural similarity to other biologically active brominated phenols suggests that it could be a valuable compound for researchers in drug discovery and materials science. The provided synthesis protocol offers a clear pathway to obtain this molecule for further study. Future research should focus on experimentally determining its physicochemical properties and exploring its potential in various biological and chemical assays.
References
Physical and chemical properties of 4-Bromo-2,3-dimethylphenol
An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of this compound. It includes detailed experimental protocols for its synthesis and purification, and discusses its potential for biological activity based on structure-activity relationships observed in analogous compounds. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Chemical and Physical Properties
This compound is a halogenated derivative of 2,3-xylenol. While specific experimental data for some physical properties are limited in publicly available literature, a combination of vendor-supplied data, computed values, and information from safety data sheets allows for a general characterization. The compound is a solid at room temperature and requires storage in a dry, sealed environment.[1]
Data Presentation: Key Properties
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 22802-37-5 | [1][2] |
| Molecular Formula | C₈H₉BrO | [2][3] |
| Molecular Weight | 201.06 g/mol | [2] |
| Monoisotopic Mass | 199.98368 Da | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 265.9 °C at 760 mmHg (estimated) | [4] |
| Density | 1.472 g/cm³ (estimated) | [4] |
| Flash Point | 114.6 °C (estimated) | [4] |
| Solubility | Data not available; expected to be slightly soluble in water and soluble in organic solvents like ethanol and acetone. | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Spectral & Safety Information
Spectral Data
Detailed experimental spectral data for this compound is not widely available in peer-reviewed literature.
-
Mass Spectrometry (MS): A GC-MS spectrum is referenced in PubChem, sourced from patent literature.[2] Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful for mass spectrometry-based identification.[3]
-
NMR and IR Spectroscopy: Experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily found in public databases. Researchers are advised to acquire this data empirically upon synthesis or acquisition of the compound.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1][2]
-
Hazard Statements:
-
Pictograms: GHS07 (Exclamation Mark).[1]
-
Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including wearing personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding ingestion and inhalation.[2]
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of this compound.
Synthesis of this compound via Bromination
This protocol describes the regioselective bromination of 2,3-dimethylphenol. The hydroxyl group is a strong ortho-, para-director; since the ortho positions are sterically hindered by the methyl groups, bromination occurs preferentially at the para position.
Materials:
-
2,3-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Potential Biological Activity
Direct experimental studies on the biological activity of this compound are limited. However, the broader class of bromophenols, which are found naturally in marine algae, is known to exhibit a range of biological effects. The activity of structurally similar compounds can therefore provide valuable insights into the potential therapeutic applications of this compound.
Many bromophenol derivatives have demonstrated significant antioxidant, antimicrobial, and cytotoxic (anticancer) activities.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature that can donate a hydrogen atom to scavenge free radicals, a mechanism central to antioxidant activity.
-
Anticancer Activity: Various bromophenols have been shown to induce apoptosis in cancer cell lines. The presence and position of the bromine atom and other substituents can modulate this cytotoxic potential.
-
Antimicrobial Activity: The lipophilic nature of the brominated aromatic ring combined with the polar hydroxyl group may allow such molecules to disrupt microbial cell membranes, leading to antimicrobial effects.
These established activities for the bromophenol class suggest that this compound is a candidate for screening in these areas.
Caption: Inferred potential for bioactivity based on structural analogy.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
Brominated phenols, a diverse class of halogenated organic compounds, are garnering significant attention within the scientific community for their wide spectrum of biological activities. Predominantly found in marine organisms, these natural products and their synthetic derivatives exhibit promising potential in various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the core biological activities of brominated phenols, including their antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for key assays are provided, and all quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular mechanisms and experimental designs.
Introduction
Brominated phenols are characterized by a phenol ring substituted with one or more bromine atoms. Their unique chemical structures, conferred by the presence of the bulky and electronegative bromine atom, contribute to their distinct biological functions.[1] Marine algae, in particular red algae of the Rhodomelaceae family, are a rich source of these compounds.[2][3] The diverse pharmacological activities of brominated phenols, ranging from cytotoxicity against cancer cells to the inhibition of key enzymes, position them as promising lead compounds in drug discovery and development.[4][5] This guide will delve into the key biological activities, presenting the data, protocols, and mechanistic insights relevant to researchers in the field.
Antioxidant Activity
Many brominated phenols exhibit potent antioxidant activity, primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the phenol ring are crucial for this activity, and the number and position of bromine atoms can modulate their efficacy.[6][7]
Quantitative Antioxidant Data
The antioxidant capacity of various brominated phenols has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid (1) | DPPH | 6.41 | |
| 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid (25) | DPPH | 4.27 | |
| 2-(3,5-dibromo-4,5-dihydroxyphenyl)acetonitrile (27) | DPPH | 6.86 | |
| 2-(2-bromo-4,5-dihydroxyphenyl)acetonitrile (28) | DPPH | 10.66 | |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid (2) | DPPH | 30.13 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of brominated phenols using the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (brominated phenols)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8][9]
-
Sample Preparation: Dissolve the brominated phenol compounds and the positive control in methanol to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.
-
Assay Reaction:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or positive control to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
Anticancer Activity
A significant area of research for brominated phenols is their potential as anticancer agents. Several derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[5][11]
Quantitative Anticancer Data
The cytotoxic effects of brominated phenols are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 values for various compounds against different cancer cell lines are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 | Chronic Myelogenous Leukemia | 15.6 | [4] |
| Bromophenol hybrid 17a | A549 | Lung Cancer | 6.8 | [5] |
| Bromophenol hybrid 17a | Bel7402 | Liver Cancer | 4.5 | [5] |
| Bromophenol hybrid 17a | HepG2 | Liver Cancer | 7.2 | [5] |
| Bromophenol hybrid 17a | HCT116 | Colon Cancer | 5.9 | [5] |
| Bromophenol hybrid 17a | Caco2 | Colorectal Cancer | 8.1 | [5] |
| WLJ18 | A549 | Lung Cancer | 7.5 | [5] |
| WLJ18 | Bel7402 | Liver Cancer | 5.2 | [5] |
| Dibenzyl bromophenol 9 | A549 | Lung Cancer | 0.0018 | [12] |
| Dibenzyl bromophenol 9 | BGC-823 | Gastric Cancer | 0.0038 | [12] |
| Dibenzyl bromophenol 9 | MCF-7 | Breast Cancer | 0.0027 | [12] |
| Dibenzyl bromophenol 9 | HCT-8 | Colon Cancer | 0.0022 | [12] |
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of brominated phenols on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
Complete cell culture medium
-
Test compounds (brominated phenols)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the brominated phenol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[3]
Signaling Pathways in Anticancer Activity
Many brominated phenols induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5] Increased intracellular ROS can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[15]
Some brominated phenols can modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, which can be induced by certain brominated phenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[16][17]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with brominated phenols using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Test compounds (brominated phenols)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of brominated phenols for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[5]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Antimicrobial Activity
Brominated phenols have demonstrated significant antimicrobial properties against a range of pathogenic bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[2][18] Their mechanism of action can involve the disruption of bacterial cell membranes and the inhibition of biofilm formation.[18]
Quantitative Antimicrobial Data
The antimicrobial efficacy of brominated phenols is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone (2) | Staphylococcus aureus | 10 | [2] |
| 3-bromo-2,6-dihydroxyacetophenone (2) | MRSA | 10 | [2] |
| 3-bromo-2,6-dihydroxyacetophenone (2) | Pseudomonas aeruginosa | >100 | [2] |
| 3,5-dibromo-2-hydroxyacetophenone (1) | Staphylococcus aureus | 20 | [2] |
| 3,5-dibromo-2-hydroxyacetophenone (1) | MRSA | 20 | [2] |
| 3,5-dibromo-2-hydroxyacetophenone (1) | Pseudomonas aeruginosa | >100 | [2] |
| Lanosol ethyl ether | Bacteria (mean) | 270 | [19] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of brominated phenols against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds (brominated phenols)
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the brominated phenol compounds and the positive control antibiotic in the bacterial growth medium in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition
Brominated phenols have been shown to inhibit the activity of various enzymes, highlighting their potential for treating a range of diseases.
Quantitative Enzyme Inhibition Data
The inhibitory activity of brominated phenols against several enzymes has been quantified, with IC50 or Ki values reported.
| Compound | Enzyme | IC50 / Ki | Reference |
| Novel Bromophenol 21 | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 nM | [12] |
| Novel Bromophenol 18 | Acetylcholinesterase (AChE) | Ki: 7.92 ± 1.38 nM | [12] |
| Highly brominated compound 4g | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 0.68 µM | [21] |
| Bromophenol 4e | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 2.42 µM | [21] |
| Various Bromophenols | Carbonic Anhydrase II (hCA II) | IC50: 0.7 - 372 µM | [1] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE inhibitory activity using the colorimetric Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (brominated phenols)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to the wells and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50/Ki Determination: The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.
Conclusion
Brominated phenols represent a valuable class of natural and synthetic compounds with a diverse array of potent biological activities. Their demonstrated antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties underscore their significant potential for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological applications of these fascinating molecules. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate the therapeutic efficacy and safety of promising brominated phenol derivatives. The continued investigation of these compounds holds great promise for addressing unmet needs in medicine.
References
- 1. Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Reactive oxygen species (ROS) control the expression of Bcl-2 family proteins by regulating their phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors [mdpi.com]
- 15. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-2,3-dimethylphenol for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 4-Bromo-2,3-dimethylphenol, a key building block in modern organic synthesis.
This technical guide provides a comprehensive overview of this compound (CAS No. 22802-37-5), a valuable reagent for researchers, medicinal chemists, and professionals in the field of drug development. This document details the compound's physicochemical properties, lists major commercial suppliers, and presents a detailed experimental protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
Chemical Properties and Specifications
This compound is a substituted phenol that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a bromine atom and two methyl groups on the phenolic ring, offers multiple sites for functionalization. The bromine atom is particularly amenable to a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various commercial suppliers and chemical databases.
| Property | Value |
| CAS Number | 22802-37-5[1][2] |
| Molecular Formula | C₈H₉BrO[1] |
| Molecular Weight | 201.06 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Sealed in a dry environment at room temperature[2] |
Commercial Suppliers
This compound is readily available from a number of commercial chemical suppliers. The table below provides a non-exhaustive list of vendors, along with typical purities and available quantities to aid in procurement for research and development purposes.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | 250 mg, 1 g |
| BLD Pharm | Information available upon request | Contact for details[2] |
| Ambeed, Inc. | 98% | 250 mg, 1 g |
Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The bromine substituent on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including many active pharmaceutical ingredients. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of such a transformation.
General Principles of the Sonogashira Coupling
The Sonogashira reaction is a powerful method for the synthesis of substituted alkynes.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[4]
Detailed Experimental Protocol: Sonogashira Coupling of this compound
The following is a representative experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established methodologies for similar substrates and can be adapted for various alkynes.[3][4][5]
Materials
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Experimental Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (2.5 eq.) to the flask. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted dimethylphenol.
Safety Information
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the efficient construction of complex molecular architectures. This guide provides essential technical information to facilitate the use of this compound in a research setting.
References
An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,3-dimethylphenol, a halogenated phenolic compound with potential applications in organic synthesis and as an intermediate in drug discovery and development. This document details its chemical and physical properties, provides in-depth safety and handling procedures, and outlines key experimental protocols relevant to its synthesis, purification, and preliminary biological evaluation.
Chemical and Physical Properties
This compound is a substituted phenol with the chemical formula C₈H₉BrO.[1][2] Its structure consists of a benzene ring with a hydroxyl group, two methyl groups, and a bromine atom. The precise arrangement of these functional groups influences its reactivity and potential biological activity.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 22802-37-5 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1] |
| Physical Form | Solid | [3] |
| Boiling Point | 265.9°C at 760 mmHg | [2] |
| Flash Point | 114.6°C | [2] |
| Density | 1.472 g/cm³ | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
GHS Hazard Classification
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
-
(GHS07)
Safe Handling Workflow
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator.[4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and preliminary biological screening of this compound.
Synthesis of this compound
This protocol is based on the regioselective bromination of 2,3-dimethylphenol.[8]
Materials:
-
2,3-dimethylphenol
-
Dichloromethane (DCM)
-
Bromine (Br₂)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dimethylphenol in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by column chromatography or recrystallization.[8]
Purification of this compound
Column Chromatography Protocol: [9]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization Protocol: [9]
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the compound is soluble when hot but insoluble when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: A general workflow for the synthesis and purification of this compound.
Preliminary Biological Evaluation
While no specific biological activity has been reported for this compound, its structure suggests potential for evaluation in various assays. The following are general protocols for assessing cytotoxicity and antioxidant activity.
MTT Assay for Cytotoxicity: [10][11]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
DPPH Assay for Antioxidant Activity: [11][12]
This assay measures the radical scavenging ability of the compound.
-
Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix the compound dilutions with a solution of DPPH in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Caption: A suggested workflow for the preliminary biological screening of this compound.
Conclusion
This compound is a valuable research chemical with potential for use as an intermediate in the synthesis of more complex molecules for drug discovery and other applications. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and initial biological evaluation. Further research is warranted to fully elucidate its chemical reactivity and biological activity profile.
References
- 1. This compound | C8H9BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 22802-37-5 [sigmaaldrich.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 6. virtual-college.co.uk [virtual-college.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Solubility of 4-Bromo-2,3-dimethylphenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dimethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility profile based on the physicochemical properties of structurally analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents to meet their specific research and development needs.
Introduction
This compound is a substituted aromatic organic compound with potential applications in medicinal chemistry, organic synthesis, and materials science. A fundamental understanding of its solubility in different organic solvents is crucial for its effective use in reaction design, purification processes, formulation development, and for predicting its behavior in biological systems. Solubility dictates the choice of solvent for chemical reactions, influences crystallization and purification strategies, and is a critical parameter in the development of pharmaceutical formulations.
Predicted Solubility Profile of this compound
The general principle of "like dissolves like" suggests that the solubility of this compound will be significant in solvents with similar polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group on this compound, it is expected to exhibit good solubility in these solvents through hydrogen bonding interactions. Phenolic compounds, in general, are soluble in alcohols.[1][2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents can accept hydrogen bonds and have significant dipole moments. This compound is anticipated to be soluble in these solvents due to dipole-dipole interactions and the hydrogen bond accepting capability of the solvent interacting with the phenolic proton.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The aromatic ring and methyl groups give the molecule a significant non-polar character. Therefore, it is expected to have moderate to good solubility in non-polar aromatic solvents like toluene and chlorinated solvents like dichloromethane. Solubility in non-polar aliphatic solvents like hexane is likely to be lower compared to other organic solvents.
Quantitative Solubility Data
As of the last literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures has not been published. Researchers requiring precise solubility values are encouraged to determine this data experimentally using the protocols outlined in the following section. The table below is provided as a template for recording such experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask |
| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | Shake-Flask |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask |
| e.g., Hexane | 25 | Data Not Available | Data Not Available | Shake-Flask |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Vials with screw caps or sealed ampules
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric setup)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This duration can vary but is typically between 24 and 72 hours.[3] To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the measured concentration no longer changes over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and let the vials stand in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Concentration Analysis:
-
The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a calibration curve by running a series of standard solutions of this compound of known concentrations.[6][7]
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration based on the calibration curve.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.[8]
-
Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it.[9]
-
Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute).
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.[8][9]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its molecular structure suggests good solubility in polar organic solvents and moderate solubility in non-polar organic solvents. For researchers and professionals in drug development and chemical synthesis, the detailed shake-flask method provided in this guide offers a robust and reliable approach to experimentally determine the precise solubility of this compound. The generation of accurate solubility data is a critical step for the successful application of this compound in scientific research and industrial processes.
References
- 1. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 4-Bromo-2,3-dimethylphenol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2,3-dimethylphenol is a valuable substituted phenol intermediate in organic synthesis. Its structure, featuring a reactive hydroxyl group and a bromine atom, allows for a variety of subsequent chemical transformations. This makes it a key building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for various applications. This document provides detailed protocols for the primary synthesis of this compound and the preparation of one of its key derivatives, 4-Bromo-2,3-dimethyl-6-nitrophenol, which serves as a precursor for various heterocyclic compounds.
Part 1: Synthesis of this compound
The most direct and common route to this compound is through the electrophilic bromination of 2,3-dimethylphenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a potent activating ortho-, para-director.[1] The para-position (C4) relative to the hydroxyl group is sterically less hindered than the ortho-position (C6), leading to the preferential formation of the 4-bromo isomer.[1]
Caption: Synthesis of this compound via electrophilic bromination.
Comparative Data of Bromination Methods
The selection of a brominating agent and solvent system can influence reaction efficiency and yield. Below is a summary of different methods, including data from analogous phenol brominations.
| Method/Reagent | Substrate | Solvent | Temperature | Time | Yield (%) |
| N-Bromosuccinimide (NBS) | 2,3-Dimethylphenol | Acetonitrile | 0 °C | - | Not specified |
| Bromine (Br₂) | m-Cresol | Glacial Acetic Acid | 15 °C | 3 h | 50%[2] |
| Bromine (Br₂) | 2,6-di-tert-butylphenol | Dichloromethane | 0 °C | 10-20 min | Not specified |
| PIDA/AlBr₃ | 2,6-Dimethylphenol | Acetonitrile | 23 °C | - | 57%[3][4] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) This protocol is based on general methods for the regioselective bromination of phenols.[1]
Materials:
-
2,3-Dimethylphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes while maintaining vigorous stirring.[1]
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.[1]
-
Extract the mixture with dichloromethane (3x volumes).[1]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[1]
Part 2: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol
A key derivative of this compound is its nitrated form. This reaction is a subsequent electrophilic aromatic substitution. The directing effects of the substituents on the this compound ring (-OH, -CH₃, -Br) guide the incoming nitro group (-NO₂) primarily to the C6 position, which is ortho to the strongly activating hydroxyl group.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Bromination of 2,3-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective bromination of 2,3-dimethylphenol, a key transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The primary focus is on achieving high regioselectivity for the para-brominated product, 4-bromo-2,3-dimethylphenol, due to the directing effects of the hydroxyl and methyl substituents.
Introduction
The electrophilic aromatic substitution of 2,3-dimethylphenol with bromine is a critical reaction for introducing a bromine atom onto the aromatic ring. The hydroxyl (-OH) group is a strong activating ortho-, para-director, while the methyl (-CH₃) groups are also activating ortho-, para-directors. The interplay of these directing effects and steric hindrance primarily dictates the position of bromination. The para-position (C4) to the hydroxyl group is electronically activated and sterically less hindered than the ortho-position (C6), making it the favored site for electrophilic attack. This document outlines various methods to achieve high yields and regioselectivity for the desired this compound isomer.
Directing Effects in the Bromination of 2,3-Dimethylphenol
The regiochemical outcome of the bromination of 2,3-dimethylphenol is governed by the combined influence of the hydroxyl and methyl groups.
Caption: Directing effects in the bromination of 2,3-dimethylphenol.
Data Presentation: Comparison of Brominating Agents
The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the reaction. The following table summarizes the performance of various reagents in the bromination of substituted phenols, with a focus on para-selectivity.
| Brominating Agent/System | Substrate | Solvent | Yield of para-Product (%) | para:ortho Ratio | Reference |
| N-Bromosuccinimide (NBS) | 2,3-Dimethylphenol | Acetonitrile | High (not specified) | Predominantly para | General knowledge |
| PIDA / AlBr₃ | 2,6-Dimethylphenol | Acetonitrile | 57 | para only | [1] |
| TMSBr / (4-ClC₆H₄)₂SO | Phenols | Acetonitrile | High | up to 99:1 | [2] |
| Br₂ | m-Cresol | Carbon Tetrachloride | Not specified | 1:0.3 (para:ortho) | [3] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the highly regioselective para-bromination of phenols.
Materials:
-
2,3-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Bromination using Elemental Bromine (Br₂) in a Halogenated Solvent
This protocol is a general method for the bromination of phenols using elemental bromine, which can be adapted for 2,3-dimethylphenol.[3]
Materials:
-
2,3-Dimethylphenol
-
Bromine (Br₂)
-
Carbon Tetrachloride (or another suitable halogenated solvent)
-
Aqueous sodium bisulfite solution
-
Standard glassware for reaction, workup, and distillation
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, wash the reaction mixture with water and then with a dilute aqueous sodium bisulfite solution to remove any unreacted bromine.
-
Separate the organic layer, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation or recrystallization.
Experimental Workflow
The general workflow for the regioselective bromination of 2,3-dimethylphenol is depicted below.
References
The Versatile Building Block: Applications of 4-Bromo-2,3-dimethylphenol in Organic Synthesis
For Immediate Release
Shanghai, China – December 27, 2025 – 4-Bromo-2,3-dimethylphenol is a versatile aromatic compound that serves as a important starting material and intermediate in a wide range of organic syntheses. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and two methyl groups on the aromatic ring, provides a platform for diverse chemical transformations. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in key organic reactions, highlighting its utility in the synthesis of complex molecules, including potential pharmaceutical and agrochemical agents.
Key Synthetic Applications
This compound is a valuable precursor for several critical synthetic transformations, including electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The electron-donating hydroxyl and methyl groups activate the aromatic ring, while the bromo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Electrophilic Aromatic Substitution: Nitration
A classic example of electrophilic aromatic substitution on this compound is nitration. The strong directing effect of the hydroxyl group facilitates the regioselective introduction of a nitro group, leading to the formation of 4-Bromo-2,3-dimethyl-6-nitrophenol, a useful intermediate for further functionalization.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a vital tool for the synthesis of arylamines, a common motif in pharmaceuticals.
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of substituted alkynes.
Etherification Reactions
The phenolic hydroxyl group of this compound can be readily alkylated to form ethers through reactions such as the Williamson ether synthesis. This transformation is fundamental in modifying the electronic and physical properties of the molecule and is a common step in the synthesis of more complex targets.
Data Presentation
The following tables summarize quantitative data for the key reactions of this compound, providing a comparative overview of reaction conditions and yields.
| Reaction | Starting Material | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromination | 2,3-Dimethylphenol | N-Bromosuccinimide (NBS) | - | Acetonitrile (CH3CN) | Room Temp. | 2 | ~90% |
| Nitration | This compound | Conc. HNO3 | Conc. H2SO4 | - | 0-5 | 1-2 | High |
Table 1: Synthesis and Subsequent Nitration of this compound
| Reaction | Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 18 | (Typical) >90% |
| Buchwald-Hartwig | This compound | Morpholine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12-24 | (Typical) >85% |
| Sonogashira | This compound | Phenylacetylene | PdCl2(PPh3)2 | - | Et3N | THF | 60 | 6-12 | (Typical) 75-95% |
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Williamson Ether Synthesis | This compound | Benzyl Bromide | K2CO3 | DMF | 90 | 3 | High |
Table 3: Representative Conditions for Williamson Ether Synthesis
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Synthesis of this compound
This protocol is based on general methods for the regioselective bromination of phenols.
Materials:
-
2,3-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylphenol in acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol[1]
This protocol is adapted from standard nitration procedures for substituted phenols.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Crushed ice
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.[1]
-
Slowly add this compound to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.[1]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.[1]
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.[1]
-
Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate should form.[1]
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-2,3-dimethyl-6-nitrophenol.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4, 2.0 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4 to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound and a potential workflow for its use in the synthesis of more complex molecules.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in both classical and modern synthetic transformations makes it an essential tool for the construction of a wide variety of complex organic molecules. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: 4-Bromo-2,3-dimethylphenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,3-dimethylphenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive phenolic hydroxyl group, a bromine atom amenable to cross-coupling reactions, and a dimethylated phenyl ring, makes it a candidate for the construction of diverse molecular scaffolds. While direct evidence of its widespread use in the synthesis of marketed pharmaceuticals is limited in publicly available literature, its functional groups suggest its utility as a building block in medicinal chemistry. These application notes provide an overview of its chemical properties and detailed protocols for its potential derivatization in the context of pharmaceutical research and development.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | --INVALID-LINK-- |
| Molecular Weight | 201.06 g/mol | --INVALID-LINK-- |
| Appearance | Not explicitly stated, likely a solid | - |
| CAS Number | 22802-37-5 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Potential Synthetic Applications & Protocols
The reactivity of this compound can be exploited through several key transformations relevant to pharmaceutical synthesis. The phenolic hydroxyl group can undergo O-alkylation or O-arylation to form ethers, while the bromine atom is a handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.
O-Alkylation (Williamson Ether Synthesis)
The synthesis of aryl ethers is a common step in the development of many pharmaceutical agents. The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Caption: O-Alkylation of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone) is added a slight excess of a base (e.g., potassium carbonate, 1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
The desired alkyl halide (1.1 eq) is added, and the reaction mixture is heated to 60-80 °C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Alkyl Halide | 1.1 | Alkylating agent |
| Potassium Carbonate | 1.5 | Base |
| DMF or Acetone | - | Solvent |
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents, a common motif in many drug molecules.
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a reaction vessel, this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) are combined.
-
A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water), is added.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is achieved by column chromatography.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic Acid | 1.2 | Coupling partner |
| Potassium Carbonate | 2.0 | Base |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Dioxane/Water | - | Solvent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This compound can be coupled with a variety of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand.
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol:
-
A reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., BINAP or XPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
This compound (1.0 eq) and the desired amine (1.2 eq) are added.
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
An anhydrous, aprotic solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated to 80-110 °C and stirred for the required time, with progress monitored by an appropriate chromatographic technique.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.2 | Coupling partner |
| Sodium tert-butoxide | 1.4 | Base |
| Pd₂(dba)₃ | 0.01-0.05 | Catalyst precursor |
| Phosphine Ligand | 0.02-0.10 | Ligand |
| Toluene or Dioxane | - | Solvent |
Conclusion
This compound possesses the necessary functional groups to be a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications. The protocols provided for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination represent fundamental transformations that can be employed to incorporate this scaffold into a variety of drug discovery programs. Researchers can utilize these methodologies as a starting point for the development of novel compounds.
Safety Information
This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Application Note: Purity Determination of 4-Bromo-2,3-dimethylphenol by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Bromo-2,3-dimethylphenol is a substituted phenolic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this intermediate is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, providing a reliable means for its quality control. The method is designed to be specific, linear, accurate, and precise, making it suitable for routine analysis in research, development, and manufacturing environments.[2]
Principle
This method utilizes RP-HPLC with UV detection to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity.[2] A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (water with a small amount of acid) is used to elute the compound from the column.[2][3][4] The concentration of this compound is quantified by monitoring its absorbance at a specific UV wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.[2]
Experimental Protocols
1. Materials and Reagents
-
Apparatus:
-
Reagents and Materials:
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Standard system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-15 min: 40-90% B; 15-20 min: 90% B; 20-22 min: 90-40% B; 22-30 min: 40% B |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[1] |
| Detection | UV at 288 nm |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath before use.
-
-
Standard Solutions Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (premixed at initial gradient conditions).[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., the mobile phase itself). Use sonication if necessary to ensure complete dissolution.[2]
-
Dilute the solution with the mobile phase to a final concentration that falls within the established calibration range.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
-
4. Quantification
To determine the purity of the sample, a calibration curve is constructed by plotting the peak area of the main analyte against the corresponding concentration of the prepared standard solutions. The concentration of this compound in the test sample is then determined from this curve.[1] The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method) or by using the calibration curve for a more accurate quantification.
Data Presentation
The following table presents hypothetical quantitative data for the purity analysis of three different batches of this compound using the described HPLC method.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 12.5 | 150,000 | 10 | - |
| Standard 2 | 12.5 | 375,000 | 25 | - |
| Standard 3 | 12.5 | 750,000 | 50 | - |
| Standard 4 | 12.5 | 1,125,000 | 75 | - |
| Standard 5 | 12.5 | 1,500,000 | 100 | - |
| Batch A | 12.5 | 742,500 | 49.5 | 99.0 |
| Batch B | 12.5 | 731,250 | 48.75 | 97.5 |
| Batch C | 12.5 | 748,500 | 49.9 | 99.8 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship Diagram for Purity Analysis
Caption: Factors influencing the HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2,4-Dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Brominated Phenols Using Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of brominated phenols (BPs) using gas chromatography (GC). Brominated phenols are a class of compounds that are of significant environmental and toxicological interest due to their widespread use as flame retardants and their potential persistence and toxicity. Accurate and sensitive analytical methods are crucial for monitoring their presence in various matrices. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and reliable technique for the separation and quantification of these compounds.[1]
Introduction to GC Methods for Brominated Phenols
Gas chromatography is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For polar analytes like brominated phenols, derivatization is often necessary to improve their volatility and chromatographic behavior, reducing peak tailing and enhancing sensitivity.[2][3] Common derivatization techniques include acetylation and silylation.[3][4] Detection can be achieved using various detectors, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS), with MS and tandem MS (MS/MS) providing the highest selectivity and sensitivity.[5][6]
Application Note 1: Simultaneous Determination of 19 Bromophenol Congeners by GC-MS after Acetylation
This method is suitable for the comprehensive profiling of 19 bromophenol congeners in environmental samples. Acetylation is used as the derivatization step to improve the chromatographic separation and detection sensitivity.[4]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate brominated phenols from aqueous samples.
-
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Dichloromethane or other suitable solvent (for elution)
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the brominated phenols with 5 mL of dichloromethane.
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for derivatization.
-
2. Derivatization (Acetylation)
-
Objective: To convert polar phenol groups into less polar acetate esters, improving volatility and chromatographic peak shape.[4]
-
Materials:
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Hexane
-
-
Procedure:
-
To the reconstituted sample extract, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[7]
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 15°C/min to 320°C
-
Hold at 320°C for 5 min[6]
-
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantitative Data
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pg) |
| 2-Bromophenol | Example: 8.5 | 0.45 |
| 4-Bromophenol | Example: 8.7 | 0.39 |
| 2,4-Dibromophenol | Example: 11.2 | 0.52 |
| 2,6-Dibromophenol | Example: 10.9 | 0.61 |
| 2,4,6-Tribromophenol | Example: 13.5 | 0.78 |
Note: Retention times are illustrative and will vary depending on the specific instrument and conditions. The presented LODs are based on instrument performance.[4]
Application Note 2: Analysis of Brominated Phenols in Biological Matrices by GC-MS/MS after Silylation
This method is designed for the sensitive detection of brominated phenols in complex biological samples such as urine, where they may be present as metabolites of polybrominated diphenyl ethers (PBDEs).[5][8] Silylation is employed for derivatization, and GC-MS/MS provides high selectivity to overcome matrix interferences.[5]
Experimental Protocol
1. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
Objective: To deconjugate bromophenol metabolites and extract them from the urine matrix.
-
Materials:
-
β-glucuronidase/sulfatase enzyme
-
Acetate buffer (pH 5)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, Deionized water, Dichloromethane
-
-
Procedure:
-
To 2 mL of urine, add 1 mL of acetate buffer and 20 µL of β-glucuronidase/sulfatase.
-
Incubate the mixture at 37°C for 16 hours.
-
Proceed with Solid-Phase Extraction as described in Application Note 1, step 1.
-
2. Derivatization (Silylation)
-
Objective: To replace active hydrogens on the phenol group with a trimethylsilyl (TMS) group, increasing volatility.[3][9]
-
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
-
Procedure:
-
To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 25 µL of pyridine.
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before GC-MS/MS analysis.
-
3. GC-MS/MS Analysis
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injector Temperature: 260°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each brominated phenol derivative.
-
Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method Detection Limit (MDL) (pg/mL) | Recovery (%) |
| 2-Bromophenol (TMS) | Example: 246 | Example: 231 | < 15 | 65-130 |
| 4-Bromophenol (TMS) | Example: 246 | Example: 231 | < 15 | 70-125 |
| 2,4-Dibromophenol (TMS) | Example: 324 | Example: 309 | < 20 | 63-133 |
| 2,4,6-Tribromophenol (TMS) | Example: 402 | Example: 387 | < 23 | 75-120 |
Note: Precursor and product ions are for the TMS derivatives and may vary. MDLs and recovery rates are based on analysis in a urine matrix.[5]
Visualizations
Experimental Workflow for GC-MS Analysis of Brominated Phenols
Caption: General workflow for the analysis of brominated phenols.
Derivatization Reactions for GC Analysis
References
- 1. asianpubs.org [asianpubs.org]
- 2. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas [mdpi.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Application Note and Protocol: Derivatization of 4-Bromo-2,3-dimethylphenol for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, direct GC-MS analysis of polar compounds like phenols can be challenging due to their low volatility and potential for peak tailing, which can lead to poor chromatographic resolution and reduced sensitivity.[2] Derivatization is a chemical modification process that converts polar functional groups, such as the hydroxyl group of phenols, into less polar, more volatile, and more thermally stable derivatives.[1][2] This application note provides detailed protocols for the derivatization of 4-Bromo-2,3-dimethylphenol using silylation and acylation techniques to improve its chromatographic behavior for GC-MS analysis.
The choice between silylation and acylation depends on the specific analytical requirements, including the sample matrix and desired sensitivity. Silylation is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1][3] Acetylation, the reaction of phenols with an acetylating agent, offers a cost-effective alternative that produces stable derivatives.[2][4]
Experimental Workflows
The general workflow for the derivatization and subsequent GC-MS analysis of this compound is illustrated below.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
A more detailed comparison of the silylation and acylation workflows is provided below.
Caption: Comparative workflows for silylation and acylation derivatization.
Quantitative Data Summary
The following table summarizes expected performance data for the GC-MS analysis of derivatized this compound. These values are based on data reported for structurally similar brominated and methylated phenols and may vary depending on the specific instrumentation and analytical conditions.[4][5]
| Parameter | Silylation (TMS Derivative) | Acylation (Acetate Derivative) | Reference |
| Limit of Detection (LOD) | 0.1 - 15 ng/L | 0.39 - 1.26 pg | [4][5] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL | Not specified | [5] |
| Linearity (R²) | ≥ 0.999 | 0.9948 - 0.9999 | [4][5] |
| Precision (RSD) | Intra-day: ≤ 6.28% Inter-day: ≤ 5.21% | 0.4 - 11% | [4][5] |
| Accuracy (Recovery) | 95.7% - 104.9% | 64 - 100% | [4][5] |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is suitable for creating the trimethylsilyl (TMS) ether of this compound, which is more volatile and thermally stable.[2][6]
Materials and Reagents:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Anhydrous Pyridine[2]
-
Suitable organic solvent (e.g., dichloromethane, hexane)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
Sample Analysis:
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the formation of the acetate ester of this compound.
Materials and Reagents:
-
Sample containing this compound
-
Pyridine (as catalyst and solvent)[1]
-
Saturated sodium bicarbonate solution[1]
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)[1]
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Transfer a known amount of the sample to a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the vial to dissolve the residue.[1]
-
Add 200 µL of acetic anhydride.[1]
-
Cap the vial tightly and vortex for 1 minute.[1]
-
Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for a short period to ensure complete derivatization.[1]
-
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated phenol.[1]
-
Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.[1]
-
-
Sample Analysis:
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Parameters (Example)
The following are example GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and derivatives.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless or Split (e.g., 50:1) |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Derivatization of this compound by either silylation or acylation is a crucial step for reliable and sensitive GC-MS analysis. Silylation with BSTFA is a highly effective method, though it requires anhydrous conditions. Acylation with acetic anhydride provides a robust and cost-effective alternative, producing stable derivatives. The choice of method will depend on the specific requirements of the analysis. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement derivatization strategies for the GC-MS analysis of this compound and other related phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Column Chromatography Purification of 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dimethylphenol is a substituted phenol derivative that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its synthesis often results in a crude product containing unreacted starting materials, isomers, and other byproducts.[1] Therefore, a robust purification method is essential to obtain the compound at the desired purity for subsequent applications. Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their polarity. A polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[3] Polar compounds in the mixture will have a stronger affinity for the stationary phase and will therefore move down the column more slowly. Less polar compounds will interact more weakly with the stationary phase and will be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.[4]
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Instrumentation
-
Fume hood
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Clamps and stand for column setup
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide good separation of the desired product from impurities, with a retention factor (Rf) for the product between 0.3 and 0.5.[5]
-
Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 9:1, 4:1, 3:1 hexane:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
Select the solvent system that provides the best separation and an Rf value for the product in the optimal range. A common starting point for brominated phenols is a 4:1 or 3:1 mixture of hexane and ethyl acetate.[5]
Column Preparation (Wet Packing Method)
-
Securely clamp a glass column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]
-
Add a small layer of sand (approximately 1 cm) on top of the cotton plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane ratio mixture determined by TLC). The amount of silica gel should be about 20-50 times the weight of the crude sample.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[2]
-
Open the stopcock to allow the excess solvent to drain, ensuring the solvent level does not fall below the top of the silica gel packing.
-
Add a thin layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.[1]
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.
Elution and Fraction Collection
-
Carefully fill the column with the initial, least polar eluent.
-
Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column.
-
Collect the eluent in fractions using test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture (gradient elution).[5] This will help to elute the more polar compounds.
-
Monitor the separation by collecting small samples from the eluted fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound, as identified by TLC.
Product Isolation and Analysis
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]
Data Presentation
The following table summarizes the key parameters and expected outcomes for the column chromatography purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A standard polar stationary phase suitable for the separation of phenols.[5][6] |
| Mobile Phase | Hexane/Ethyl Acetate | A gradient elution is recommended, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration.[5] |
| TLC Rf Value | 0.3 - 0.5 | In an optimized hexane/ethyl acetate system (e.g., 4:1 or 3:1).[5] |
| Sample Loading | 1-5% of silica gel weight | Dissolved in a minimal amount of dichloromethane or the initial eluent.[5] |
| Expected Yield | >85% | Dependent on the purity of the crude material and the efficiency of the separation. |
| Expected Purity | >98% | As determined by HPLC or GC analysis.[7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Safety Precautions
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] All handling of this compound and the organic solvents should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of this compound and all solvents used.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H9BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Bromo-2,3-dimethylphenol by Recrystallization
Introduction
This document provides detailed application notes and experimental protocols for the purification of 4-Bromo-2,3-dimethylphenol via recrystallization. This technique is a fundamental method for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
This compound is a substituted aromatic compound with potential applications in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Ensuring the high purity of this intermediate is critical for the successful synthesis of target molecules and for meeting stringent quality standards.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol. While specific experimental data for this compound is limited, its properties can be inferred from structurally similar compounds and available chemical databases.
Table 1: Physicochemical Data for this compound and Related Isomers
| Property | This compound | 4-Bromo-3,5-dimethylphenol | 4-Bromo-2,6-dimethylphenol | 2,3-Dimethylphenol (Starting Material) |
| Molecular Formula | C₈H₉BrO[1] | C₈H₉BrO[2] | C₈H₉BrO[3] | C₈H₁₀O |
| Molecular Weight | 201.06 g/mol [1] | 201.06 g/mol [4] | 201.06 g/mol [3] | 122.16 g/mol |
| Melting Point (°C) | No data available[5] | 113-116[6] | 74-78[7] | 70-73 |
| Boiling Point (°C) | 265.9 at 760 mmHg[5] | Not available | 195.3 (rough estimate)[7] | 218 |
| Appearance | Solid (predicted) | White to pale cream or pale pink crystals or powder[2] | White to off-white or slightly yellowish needles or crystalline powder[8] | Colorless crystalline solid |
| Solubility | Inferred: Soluble in polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in water. | Inferred: Soluble in polar organic solvents. | Expected to have higher solubility in organic solvents such as ethanol, methanol, or acetone, compared to water.[8] | Freely soluble in alcohol, chloroform, ether, benzene; slightly soluble in water. |
Based on the structure of this compound, which contains a polar hydroxyl group and a larger nonpolar brominated aromatic ring with methyl substituents, a mixed solvent system is likely to be effective for recrystallization. The principle of "like dissolves like" suggests good solubility in polar organic solvents where it can engage in hydrogen bonding, and lower solubility in nonpolar solvents. An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution.
Potential Impurities
The primary route for the synthesis of this compound is the electrophilic bromination of 2,3-dimethylphenol. Therefore, potential impurities in the crude product may include:
-
Unreacted 2,3-dimethylphenol: The starting material for the synthesis.
-
Isomeric brominated products: Bromination of 2,3-dimethylphenol can potentially lead to the formation of other isomers, such as 6-Bromo-2,3-dimethylphenol, although the para-substituted product is generally favored.
-
Di-brominated products: Over-bromination can lead to the formation of dibromo-2,3-dimethylphenols.
-
Colored impurities: Oxidation of the phenolic functional group can lead to the formation of colored byproducts.
Experimental Protocols
This section provides a detailed protocol for the recrystallization of this compound. A mixed solvent system of ethanol and water is proposed based on the solubility profile of similar phenolic compounds.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Step-by-Step Protocol
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step is necessary to remove insoluble impurities or the activated charcoal.
-
Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the warm funnel.
-
Pour the hot solution through the fluted filter paper into the clean, warm flask. This should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mother liquor.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of a cold ethanol-water mixture (similar in composition to the crystallization solvent) to remove any adhering impurities from the crystal surfaces.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a watch glass and dry them in a drying oven at a temperature well below the expected melting point or in a desiccator under vacuum.
-
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Reheat the solution and evaporate some of the solvent. Alternatively, add a small seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Oiling out | The compound is coming out of solution above its melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to increase the solubility. Allow the solution to cool more slowly. |
| Low recovery of purified product | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent mixture. | Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored crystals | Presence of colored impurities not removed by recrystallization. | Repeat the recrystallization process, including the optional decolorization step with activated charcoal. |
Logical Relationship Diagram for Solvent Selection
Caption: A diagram outlining the decision-making process for selecting a suitable recrystallization solvent.
Conclusion
The protocol described in this document provides a comprehensive guide for the purification of this compound using a mixed-solvent recrystallization technique. By carefully selecting the solvent system and controlling the experimental conditions, a significant increase in the purity of the compound can be achieved. It is recommended to characterize the purified product by techniques such as melting point determination (once a literature value is available), NMR spectroscopy, and chromatography to confirm its identity and purity.
References
- 1. This compound | C8H9BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3,5-dimethylphenol, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ブロモ-3,5-ジメチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 4-Bromo-3,5-dimethylphenol, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Applications of 4-Bromo-2,3-dimethylphenol in Agrochemical Research: A Prospective Analysis
Disclaimer: Extensive literature searches did not yield specific studies on the direct application of 4-Bromo-2,3-dimethylphenol in agrochemical research. The following application notes and protocols are therefore based on a prospective analysis of structurally related compounds, such as other brominated phenols and dimethylphenol derivatives, which are known to be relevant in the agrochemical sector. The experimental data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a halogenated aromatic compound. While direct agrochemical applications are not documented in publicly available research, its structural features—a phenol ring substituted with a bromine atom and two methyl groups—suggest its potential as a valuable intermediate or a biologically active agent in its own right. Brominated aromatic compounds are integral to the synthesis of numerous active ingredients in the agrochemical industry.[1] The presence and position of halogen and alkyl groups on a phenol ring can significantly influence the compound's biological activity, making isomers of brominated dimethylphenols interesting candidates for screening programs.[2][3] For instance, 2-Bromo-4,6-dimethylphenol is recognized as a building block in the creation of pesticides and other agrochemical products.[4]
This document outlines potential applications of this compound in agrochemical research, including its use as a synthetic intermediate and its potential as a lead compound for the development of new fungicides, herbicides, and insecticides.
Potential Applications in Agrochemical Research
Intermediate in the Synthesis of Novel Agrochemicals
The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential agrochemical activity. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce other functional groups, while the hydroxyl group can be etherified or esterified to generate a diverse library of derivatives.
Hypothetical Synthesis Pathway
Below is a conceptual diagram illustrating how this compound might be used as a starting material for the synthesis of a hypothetical agrochemical.
Caption: Hypothetical synthetic routes using this compound.
Potential Fungicidal Activity
Phenolic compounds and their derivatives have been widely investigated for their antifungal properties.[5] The lipophilicity and electronic properties conferred by the bromine atom and methyl groups in this compound could enhance its ability to penetrate fungal cell membranes and disrupt essential biological processes. Brominated furanones and bromophenols from marine algae have demonstrated notable antifungal activity, suggesting that novel brominated phenols are worthy of investigation.[6][7]
Hypothetical Fungicidal Activity Data
The following table illustrates how the fungicidal activity of this compound could be presented if it were tested against common plant pathogens.
| Fungal Species | Assay Type | EC50 (µg/mL) | Positive Control (EC50, µg/mL) |
| Botrytis cinerea | Mycelial Growth | 85.2 | Carbendazim (2.5) |
| Fusarium oxysporum | Mycelial Growth | 120.5 | Tebuconazole (1.8) |
| Phytophthora infestans | Spore Germination | 65.7 | Metalaxyl (0.5) |
| Rhizoctonia solani | Mycelial Growth | 98.4 | Pencycuron (3.2) |
| EC50: Half-maximal effective concentration. |
Potential Herbicidal Activity
Certain halogenated phenols are known to possess herbicidal properties. The mode of action often involves the disruption of photosynthesis or other vital metabolic pathways in plants. The specific substitution pattern of this compound could lead to selective phytotoxicity against certain weed species while exhibiting tolerance in crops.
Hypothetical Herbicidal Activity Data
This table provides an example of how the pre-emergence herbicidal activity of this compound could be summarized.
| Plant Species | Application Rate (g/ha) | Growth Inhibition (%) | Positive Control (Inhibition %) |
| Echinochloa crus-galli (Barnyard grass) | 250 | 75 | Atrazine (95) |
| Amaranthus retroflexus (Redroot pigweed) | 250 | 82 | 2,4-D (98) |
| Zea mays (Corn) | 250 | 15 | Atrazine (10) |
| Glycine max (Soybean) | 250 | 20 | 2,4-D (85) |
Potential Insecticidal Activity
While simple phenols are not typically potent insecticides, their derivatives can exhibit significant activity. For instance, xylene, a related dimethylbenzene compound, is used as a solvent in insecticide formulations and can itself induce toxicity in insects.[8] More complex molecules incorporating brominated aromatic structures have shown promise as insecticidal agents.[9] Therefore, this compound could serve as a scaffold for developing new insecticides.
Hypothetical Insecticidal Activity Data
The following table shows example data for the contact toxicity of this compound against a common agricultural pest.
| Insect Species | Assay Type | LD50 (µ g/insect ) | Positive Control (LD50, µ g/insect ) |
| Spodoptera litura (Tobacco cutworm) | Topical Application | > 200 | Cypermethrin (0.15) |
| Myzus persicae (Green peach aphid) | Leaf Dip | 150 | Imidacloprid (0.05) |
| LD50: Median lethal dose. |
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 50-55°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). An equivalent amount of DMSO is added to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
General Workflow for Bioactivity Screening
Caption: A general workflow for screening the agrochemical activity of a compound.
Protocol 2: Pre-emergence Herbicidal Assay
Objective: To evaluate the pre-emergence herbicidal activity of this compound on various plant species.
Materials:
-
This compound
-
Acetone, Tween-20
-
Seeds of test plants (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots or trays filled with sterilized soil mix
-
Growth chamber or greenhouse
-
Spraying equipment
Procedure:
-
Prepare a stock solution of the test compound in acetone with a small amount of Tween-20 as a surfactant.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 125, 250, 500 g/ha) in a final spray volume equivalent to a standard field application rate (e.g., 400 L/ha).
-
Sow the seeds of the test plants at a uniform depth in the pots.
-
Within 24 hours of sowing, uniformly spray the soil surface with the test solutions. Control pots are sprayed with the solvent-surfactant mixture only.
-
Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged plants and visually rating the injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Calculate the percentage of growth inhibition compared to the untreated control.
Protocol 3: Insecticidal Contact Toxicity Assay
Objective: To determine the median lethal dose (LD50) of this compound by topical application to a target insect.
Materials:
-
This compound
-
Acetone
-
Microsyringe or micro-applicator
-
Test insects (e.g., third-instar larvae of Spodoptera litura)
-
Petri dishes with artificial diet
-
Ventilated holding containers
Procedure:
-
Prepare a series of concentrations of the test compound in acetone.
-
Select insects of a uniform age and weight.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each insect. Control insects are treated with acetone only.
-
Place the treated insects individually in petri dishes containing a small piece of artificial diet.
-
Maintain the insects at a controlled temperature and humidity for the duration of the experiment.
-
Record mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it cannot move when prodded with a fine brush.
-
Use the mortality data to calculate the LD50 value using probit analysis.
Structure-Activity Relationship Concept
Caption: Conceptual diagram of a structure-activity relationship (SAR) study.
Conclusion
Although there is no direct evidence for the use of this compound in agrochemical research, its chemical structure suggests that it is a compound of interest. As an intermediate, it provides a scaffold for the synthesis of a wide range of derivatives. As a potential active ingredient, it warrants inclusion in screening programs to evaluate its fungicidal, herbicidal, and insecticidal properties. The protocols and hypothetical data presented here provide a framework for initiating such investigations. Further research into this and other brominated dimethylphenol isomers could lead to the discovery of novel agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Quantitative structure‐activity relationships for toxicity of phenols using regression analysis and computational neural networks | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Quantitative structure-toxicity relationship of halogenated phenols on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4,6-dimethylphenol (15191-36-3) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal bromophenols from marine red alga Symphyocladia latiuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of Insecticide Carrier Solvent: Effect of Xylene on Hemolymph Biochemical Parameters in Blaberus giganteus L. [pjoes.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylphenol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Bromo-2,3-dimethylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination reaction is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields are a common issue in the synthesis of this compound. A systematic approach to troubleshooting is recommended. The primary causes include suboptimal reaction conditions, reagent issues, and inefficient purification.
Troubleshooting Guide for Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | The bromination of phenols is an exothermic reaction. Temperatures that are too high can lead to the formation of side products and decomposition, while temperatures that are too low may result in an incomplete reaction. | Maintain a low temperature, typically between 0-5 °C, using an ice bath to control the reaction's exothermicity and improve selectivity.[1][2] |
| Incorrect Reagent Stoichiometry | Using an excess of the brominating agent can lead to the formation of polybrominated byproducts, which reduces the yield of the desired mono-brominated product. | Use a controlled molar equivalent of the brominating agent relative to the 2,3-dimethylphenol. A 1:1 molar ratio is a good starting point. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid over-bromination.[1] |
| Inappropriate Brominating Agent | Highly reactive brominating agents, such as bromine water, are difficult to control and often lead to polysubstitution due to the highly activated nature of the phenol ring.[2][3] | Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) for better control over the reaction.[2] |
| Poor Solvent Choice | Polar, protic solvents like water can enhance the reactivity of the brominating agent, promoting the formation of multiple substitution products.[2][4] | Employ non-polar or less polar solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or carbon tetrachloride (CCl₄) to temper the reaction rate and favor mono-bromination.[1][2] |
| Phenol Oxidation | Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the overall yield.[1] | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation.[2] |
| Inefficient Work-up/Purification | Product can be lost during extraction and purification steps. Impurities can also co-elute with the product during chromatography or inhibit crystallization. | Ensure complete extraction by using an appropriate solvent. For purification, column chromatography on silica gel is often effective.[1] If crystallization is difficult, try triturating the crude product with a non-polar solvent like cold hexane to induce solidification.[5] |
Q2: I am observing multiple products on my TLC plate, indicating the formation of isomers or polybrominated compounds. How can I improve the regioselectivity?
A2: Controlling regioselectivity is a primary challenge in this synthesis.[1][6] The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing groups, but the -OH group is a much stronger activator.[1][6] This makes the 4- and 6-positions highly reactive.
-
Favoring the 4-Position: The 4-position (para to the hydroxyl group) is generally favored over the 6-position due to reduced steric hindrance from the adjacent methyl group.[1]
-
Preventing Polysubstitution: The high activation of the ring can lead to di- or tri-brominated products.[7][8] To prevent this:
-
Use Milder Reagents: As mentioned, NBS is preferable to Br₂ for controlled mono-bromination.[2]
-
Control Stoichiometry: Avoid using an excess of the brominating agent.
-
Use Non-Polar Solvents: Solvents like CH₂Cl₂ or CCl₄ reduce the ionizing power of the reaction medium, decreasing the reactivity of the phenol and promoting mono-substitution.[2]
-
Q3: The crude product is a dark oil and difficult to purify. What is causing this and how can I resolve it?
A3: The formation of a dark, oily product often indicates the presence of impurities from oxidation or polymerization.[1][9]
-
Prevent Oxidation: Use an inert atmosphere during the reaction.[2]
-
Quenching: After the reaction is complete (as monitored by TLC), quench any excess bromine with a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.[1][2] This will also help remove some colored impurities.
-
Purification Strategy:
-
Aqueous Wash: Wash the organic extract with a sodium bicarbonate solution to remove any acidic byproducts.[1]
-
Column Chromatography: This is the most effective method for separating the desired product from isomers, starting material, and baseline impurities.[1][5] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[5]
-
Recrystallization: If chromatography yields a solid, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).[1][5]
-
Experimental Protocols
Protocol: Synthesis of this compound via Bromination
This protocol is based on general methods for the regioselective bromination of activated phenols.
Materials:
-
2,3-dimethylphenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane in the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the orange color of the excess bromine disappears.[1]
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain pure this compound.[1][5]
Data Presentation
Table 1: Influence of Reaction Conditions on Phenol Bromination
| Parameter | Condition A (High Reactivity) | Condition B (Controlled Reactivity) | Outcome & Rationale |
| Brominating Agent | Bromine Water (Br₂ in H₂O) | N-Bromosuccinimide (NBS) | Outcome: Condition B provides higher selectivity for the mono-brominated product.[2] Rationale: NBS is a milder electrophile than aqueous bromine, reducing the likelihood of polysubstitution on the highly activated phenol ring.[2] |
| Solvent | Water or Ethanol | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Outcome: Condition B favors mono-bromination. Rationale: Non-polar solvents do not solvate the electrophile as strongly, tempering its reactivity and increasing selectivity.[2] Polar solvents can enhance reactivity, leading to over-bromination.[4] |
| Temperature | Room Temperature | 0 - 5 °C | Outcome: Condition B improves yield and selectivity. Rationale: Lower temperatures slow the reaction rate, allowing for better control and minimizing the formation of undesired side products from the exothermic reaction.[1] |
| pH | Neutral / Basic | Acidic (pH 3-4) | Outcome: For NBS or KBr/KBrO₃ systems, acidic conditions are optimal.[10] Rationale: Acidic media can facilitate the generation of the active electrophilic bromine species, though conditions must be controlled to prevent degradation. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+ [pearson.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Bromination of 2,3-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bromination of 2,3-dimethylphenol. This resource is designed to assist in optimizing reaction conditions, identifying and minimizing side products, and purifying the desired 4-bromo-2,3-dimethylphenol product.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2,3-dimethylphenol?
The major product of the monobromination of 2,3-dimethylphenol is This compound . The hydroxyl (-OH) group is a strong activating and ortho, para-directing group. Due to steric hindrance from the methyl group at the C2 position, electrophilic attack by bromine is favored at the less hindered para-position (C4).
Q2: What are the common side products observed in this reaction?
The primary side products in the bromination of 2,3-dimethylphenol are:
-
6-Bromo-2,3-dimethylphenol: The ortho-isomer formed due to the directing effect of the hydroxyl group. Its formation is generally less favored than the para-isomer due to steric hindrance.
-
4,6-Dibromo-2,3-dimethylphenol: A di-substituted product that can form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Unreacted 2,3-dimethylphenol: Incomplete conversion will result in the presence of the starting material in the product mixture.
Q3: How can I control the regioselectivity to favor the formation of this compound?
Controlling regioselectivity is a key challenge.[1] To favor the formation of the desired para-product, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can provide a slow, controlled release of the electrophilic bromine species, which can enhance selectivity.
-
Solvent: The choice of solvent can influence the reaction's selectivity. Non-polar solvents may offer better selectivity compared to polar solvents.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity by favoring the thermodynamically more stable para-product.
-
Stoichiometry: Use of a slight excess (e.g., 1.05 equivalents) of the brominating agent can help drive the reaction to completion while minimizing the formation of di-brominated products.
Q4: I am observing a significant amount of di-brominated product. How can I minimize this?
The formation of 4,6-dibromo-2,3-dimethylphenol is a common issue, especially with highly activated substrates like phenols. To minimize its formation:
-
Control Stoichiometry: Carefully control the amount of the brominating agent used. A slight excess is often sufficient.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed.
Q5: How can I effectively purify this compound from the side products?
The separation of the desired product from its isomers and di-brominated byproducts can be challenging due to their similar physical properties.[2] The most common purification techniques include:
-
Column Chromatography: This is a highly effective method for separating the isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) can be used.
-
Recrystallization: This technique can be effective if there is a significant difference in the solubility of the products in a particular solvent. However, it may be less effective for separating the ortho and para isomers.
-
Fractional Distillation: This method may be applicable for separating the products if they have sufficiently different boiling points.[2]
Troubleshooting Guide
The following table summarizes common issues encountered during the bromination of 2,3-dimethylphenol, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature; lower temperatures may require longer reaction times. - Ensure the work-up procedure is not too harsh. |
| High Percentage of ortho-Isomer (6-Bromo-2,3-dimethylphenol) | - Use of a highly reactive brominating agent. - Reaction run at a higher temperature. | - Switch to a milder brominating agent like NBS. - Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of Di-brominated Product (4,6-Dibromo-2,3-dimethylphenol) | - Excess of brominating agent. - Rapid addition of the brominating agent. - Prolonged reaction time. | - Use a slight excess (1.0-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly and portion-wise. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficulty in Separating Isomers | - Similar polarities of the ortho and para isomers. | - Optimize the eluent system for column chromatography (e.g., using a shallow gradient of a polar solvent in a non-polar solvent). - Consider derivatization of the phenolic hydroxyl group to alter the polarity and facilitate separation. |
| Presence of Unreacted Starting Material | - Insufficient amount of brominating agent. - Reaction not run to completion. | - Use a slight excess of the brominating agent. - Increase the reaction time or temperature, while monitoring for side product formation. |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is a general method for the regioselective bromination of 2,3-dimethylphenol.
Materials:
-
2,3-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes while stirring.[1]
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the bromination of 2,3-dimethylphenol.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the bromination reaction.
References
Optimizing reaction conditions for the synthesis of 4-Bromo-2,3-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromo-2,3-dimethylphenol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for preparing this compound?
A1: The most viable and commonly employed synthetic approach is the direct electrophilic bromination of 2,3-dimethylphenol. This route is favored because the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are activating and ortho-, para-directing. The strong activating effect of the hydroxyl group facilitates a controlled substitution at the para-position (4-position), which is sterically less hindered than the ortho-position (6-position).[1]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges in this synthesis include:
-
Regioselectivity: Controlling the position of bromination is crucial to avoid the formation of undesired isomers, such as 6-bromo-2,3-dimethylphenol or di-brominated byproducts.[1]
-
Reaction Conditions: Optimizing parameters like temperature, reaction time, and the choice of brominating agent and solvent is essential to maximize the yield and purity of the desired product.[1][2]
-
Polysubstitution: The phenol ring is highly activated, making it susceptible to over-bromination, which can lead to the formation of di- or even tri-brominated products.[2]
-
Purification: Separating the target compound from unreacted starting materials, isomers, and other byproducts can be challenging and typically requires chromatographic methods or recrystallization.[1][3]
-
Oxidation: Phenols can be sensitive to oxidation, which may lead to the formation of colored impurities.[1]
Q3: What are the expected directing effects of the substituents on the 2,3-dimethylphenol ring during bromination?
A3: The hydroxyl (-OH) group is a powerful activating ortho-, para-director, significantly increasing the electron density at the 4- and 6-positions. The two methyl (-CH₃) groups are also activating ortho-, para-directors.[1] The combined effect strongly favors electrophilic substitution at the positions ortho and para to the hydroxyl group. However, the 4-position (para) is generally favored over the 6-position (ortho) due to reduced steric hindrance from the adjacent methyl group.[1]
Troubleshooting Guide
Q4: I am observing a low yield in my bromination reaction. What are the possible causes and solutions?
A4: Low yields can stem from several factors. The table below outlines common causes and suggests corrective actions.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure sufficient reaction time by monitoring the consumption of the starting material using Thin Layer Chromatography (TLC).[1] |
| Impure Brominating Agent | If using N-Bromosuccinimide (NBS), its purity is critical. Use freshly recrystallized NBS for better results.[1] |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of the brominating agent. Using a slight excess may drive the reaction to completion, but a large excess can lead to polysubstitution. Start with a 1:1 molar ratio of 2,3-dimethylphenol to the brominating agent. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates and selectivity. While acetonitrile is a good starting point, consider exploring other solvents like dichloromethane, carbon tetrachloride, or tetrahydrofuran.[1][2] |
| Poor Temperature Control | While lower temperatures often improve selectivity, a temperature that is too low can significantly slow down the reaction rate.[2] Experiment with a temperature range, for example, from 0 °C to room temperature, to find the optimal balance. |
Q5: My reaction is producing multiple products, including di-brominated species. How can I improve the selectivity for the mono-brominated product?
A5: The formation of multiple products, particularly polybrominated ones, is a common issue due to the high reactivity of the phenol ring.[2] To enhance selectivity for this compound, consider the following strategies:
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water, which tend to cause polysubstitution.[2] Milder reagents such as N-Bromosuccinimide (NBS) provide better control over the reaction.[1][2]
-
Solvent Selection: Polar, protic solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[2] Using non-polar solvents such as carbon disulfide (CS₂) or dichloromethane can help moderate the reaction and favor mono-bromination.[2]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can decrease the reaction rate and improve selectivity by minimizing over-bromination.[2][4]
-
Slow Addition of Reagent: Adding the brominating agent dropwise over a period of time, rather than all at once, can help maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.[4][5]
Q6: I am having difficulty purifying the final product. What are the best methods?
A6: Purification of this compound typically involves column chromatography or recrystallization.[1] If you are facing challenges, here are some troubleshooting tips:
| Purification Issue | Suggested Solution |
| Ineffective Column Chromatography | Optimize the solvent system for elution. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[3] Also, ensure the column is not overloaded; the amount of crude material should be about 1-5% of the weight of the silica gel.[3] |
| Failure to Crystallize | The presence of impurities can inhibit crystallization. Try to re-purify the compound using column chromatography to remove these impurities.[3] Screen a variety of solvents or solvent mixtures with different polarities (e.g., ethanol/water, hexane/ethyl acetate) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[3] |
| Oily Product After Recrystallization | An oily product may indicate the presence of impurities or a low melting point. Try triturating the oil with a cold, non-polar solvent like hexane to induce solidification and wash away soluble impurities.[3] Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[3] |
Data Presentation
Table 1: Summary of Reaction Conditions for Phenol Bromination
The following table summarizes various conditions used for the bromination of phenols and their expected outcomes, providing a basis for optimizing the synthesis of this compound.
| Brominating Agent | Solvent | Temperature | Typical Outcome | Reference |
| Br₂ in H₂O (Bromine Water) | Water | Room Temperature | High reactivity, often leads to polysubstitution (e.g., 2,4,6-tribromophenol).[2][6] | [2][6] |
| Br₂ in CS₂ or CCl₄ | Carbon Disulfide or Carbon Tetrachloride | Low Temperature (e.g., 0 °C) | Reduced reactivity, favors mono-bromination, often with para-selectivity.[2] | [2] |
| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | 0 °C to Room Temperature | Milder and more selective bromination, good for achieving mono-substitution.[1][5] | [1][5] |
| KBr/KBrO₃ | Glacial Acetic Acid/Water | Room Temperature | In-situ generation of bromine, allows for controlled bromination.[2] | [2] |
| PIDA/AlBr₃ | Acetonitrile | Room Temperature | Efficient for mono-bromination with para-selectivity.[7] | [7] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative method for the regioselective bromination of 2,3-dimethylphenol using N-Bromosuccinimide (NBS).
Materials:
-
2,3-Dimethylphenol
-
N-Bromosuccinimide (NBS), freshly recrystallized if necessary
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂) for workup
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylphenol (1.0 equivalent) in anhydrous acetonitrile.[5]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[5]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.1 equivalents) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the stirred solution of 2,3-dimethylphenol over 30-60 minutes.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).[1] Allow the reaction to proceed until the starting material is consumed (typically 1-3 hours).[5]
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS or bromine.[1][5]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1] Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylphenol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromo-2,3-dimethylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction of 2,3-dimethylphenol is resulting in a very low yield. What are the potential causes?
A low yield in the bromination of 2,3-dimethylphenol can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material, 2,3-dimethylphenol.
-
Suboptimal Reagents: The purity of the brominating agent is critical. For instance, if using N-Bromosuccinimide (NBS), it is advisable to use freshly recrystallized NBS, as its purity can affect reactivity.
-
Formation of Side Products: The formation of undesired isomers (e.g., 6-bromo-2,3-dimethylphenol) and polybrominated byproducts can significantly reduce the yield of the target compound.[1]
-
Poor Reaction Conditions: The choice of solvent and temperature can greatly impact the reaction outcome. For instance, highly polar solvents can sometimes lead to increased side reactions.
Q2: I am observing the formation of multiple products in my reaction mixture, according to TLC and NMR analysis. What are these byproducts and how can I avoid them?
The primary byproducts in the bromination of 2,3-dimethylphenol are typically:
-
Polybrominated Products: The product, this compound, is still an activated aromatic ring and can undergo further bromination to yield di- or even tri-brominated phenols. This is especially prevalent when using highly reactive brominating agents like bromine water or an excess of the brominating agent. To mitigate this, use a milder brominating agent like NBS and maintain a strict 1:1.05 stoichiometry of the phenol to the brominating agent.[1]
-
Isomeric Products: The hydroxyl (-OH) and the two methyl (-CH₃) groups are all ortho-, para-directing groups.[1] This means that besides the desired para-bromination at position 4, bromination can also occur at the ortho-position (position 6). The para-position is generally favored due to reduced steric hindrance from the adjacent methyl group.[1] To enhance para-selectivity, using a non-polar solvent and maintaining a low reaction temperature is often effective.
Q3: What is the optimal method for purifying the crude this compound?
The most effective methods for purifying the crude product are:
-
Flash Column Chromatography: This is a highly effective technique for separating the desired 4-bromo isomer from unreacted starting material, the 6-bromo isomer, and any polybrominated byproducts. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a simpler and more scalable purification method. A suitable solvent system, such as an ethanol/water mixture, can be used to obtain pure crystals of this compound.
Data Presentation
Table 1: Influence of Brominating Agent on Reaction Selectivity
| Brominating Agent | Typical Selectivity | Key Considerations |
| N-Bromosuccinimide (NBS) | High para-selectivity | Milder reagent, reduces the risk of polybromination. Often the preferred reagent for this synthesis.[1] |
| Bromine (Br₂) in Acetic Acid | Moderate to Good | A common and cost-effective method, but may require careful control of temperature and stoichiometry to avoid side reactions. |
| Bromine (Br₂) in CS₂ or CCl₄ | High para-selectivity | Non-polar solvents temper the reactivity of bromine, favoring the less sterically hindered para-product. |
| KBr/KBrO₃ in Acid | Good to High | Generates bromine in situ, allowing for better control over the reaction. |
Table 2: Effect of Reaction Conditions on Yield and Selectivity
| Parameter | Condition | Expected Outcome on Yield/Selectivity | Rationale |
| Temperature | Low (e.g., 0 °C) | Higher para-selectivity | Reduces the overall reaction rate and enhances the kinetic preference for the less sterically hindered product.[1] |
| High | Lower selectivity, risk of polybromination | Provides enough energy to overcome the activation barrier for the formation of the ortho-isomer and polybrominated products. | |
| Solvent | Non-polar (e.g., CH₂Cl₂, CS₂) | Higher para-selectivity | Reduces the polarity of the reaction medium, which can temper the reactivity of the brominating agent. |
| Polar (e.g., Acetonitrile) | Good yields, potentially lower selectivity | Acetonitrile is a common solvent for NBS brominations and generally provides good results.[1] | |
| Stoichiometry | ~1.05 eq. Brominating Agent | High yield of monobrominated product | A slight excess of the brominating agent ensures complete consumption of the starting material without a high risk of over-bromination.[1] |
| >1.2 eq. Brominating Agent | Increased polybromination | Excess brominating agent will react with the desired product, leading to lower yields of the target compound. |
Experimental Protocols
Key Experiment: Synthesis of this compound via NBS Bromination
This protocol is a standard method for the regioselective bromination of 2,3-dimethylphenol.[1]
Materials:
-
2,3-Dimethylphenol (1.0 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes while maintaining vigorous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining NBS.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 4-Bromo-2,3-dimethylphenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2,3-dimethylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The primary impurities typically arise from the bromination of 2,3-dimethylphenol and can include:
-
Unreacted 2,3-dimethylphenol: The starting material for the synthesis.
-
Isomeric Products: Such as other brominated dimethylphenol isomers. Due to the directing effects of the hydroxyl and methyl groups on the aromatic ring, bromination can sometimes occur at other positions, leading to isomeric impurities.[1]
-
Di-brominated byproducts: Over-bromination can lead to the formation of di-bromo-2,3-dimethylphenol.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective methods for purifying this compound are:
-
Recrystallization: This is often the first method to try, especially for removing small amounts of impurities from a solid product.
-
Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities, such as unreacted starting material and isomeric byproducts.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., in a 4:1 or 3:1 ratio), can be used to separate the components of the crude mixture and the purified fractions.[2] The desired product, being more polar than the starting material due to the bromine atom, will have a different Rf value.
Q4: How can the purity of the final product be confirmed?
A4: The purity of the final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify and quantify any remaining impurities.[4][5][6][7][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low recovery of purified product. | - Too much solvent was used, leading to the product remaining in the mother liquor.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent required to dissolve the crude product.- After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Try a different solvent or solvent system with a lower boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.[9] |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] |
| No crystals form upon cooling. | - The solution is not saturated.- Impurities are inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the product and then cool again.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- If impurities are suspected, pre-purification by column chromatography may be necessary.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - The solvent system (eluent) is not optimal.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Optimize the eluent system using TLC. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.- Ensure the silica gel is packed uniformly without any cracks or bubbles.- As a general rule, the amount of crude sample should be 1-5% of the weight of the silica gel.[2] |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of the compound on the column. | - The compound is not fully soluble in the eluent.- The sample was loaded in a solvent that is too polar. | - Ensure the chosen eluent system can dissolve the compound.- Dissolve the crude sample in a minimal amount of a solvent that is the same as or slightly more polar than the initial eluent. |
Data Presentation
Table 1: Illustrative Purification of this compound by Recrystallization
| Parameter | Before Purification | After Purification |
| Appearance | Brownish solid | Off-white crystalline solid |
| Purity (by HPLC) | 85% | 98% |
| Yield | - | 75% |
| Melting Point | 68-72 °C | 75-76 °C |
Note: The data in this table is for illustrative purposes only.
Table 2: Illustrative Purification of this compound by Column Chromatography
| Parameter | Before Purification | After Purification |
| Appearance | Brownish solid | White solid |
| Purity (by HPLC) | 85% | >99% |
| Yield | - | 65% |
| Key Impurities Removed | 2,3-dimethylphenol, isomeric byproduct | Not detectable |
Note: The data in this table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethanol, toluene, or mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.[2]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent (e.g., hexane with a small amount of ethyl acetate). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. benchchem.com [benchchem.com]
Preventing oxidation of phenols during nitration reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of phenols. Our aim is to help you overcome common challenges, particularly the prevention of phenol oxidation, to achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my phenol nitration reaction mixture turning dark and producing tarry by-products?
A1: The dark coloration and formation of tarry substances are classic indicators of phenol oxidation.[1][2] Phenols are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of many nitration protocols.[1][2][3] The hydroxyl group on the phenol ring is a strong activating group, making the ring electron-rich and thus easily oxidized by nitric acid.[4] This leads to the formation of complex, high-molecular-weight condensation products and benzoquinone derivatives, which are responsible for the dark, tarry appearance of the reaction mixture.[1]
Q2: What are the primary oxidation by-products I should be aware of during phenol nitration?
A2: The most common oxidation by-product is benzoquinone.[1][5] Its formation signifies that the reaction conditions are too harsh, favoring oxidation over the desired nitration. Other by-products can include polymeric materials resulting from the condensation of multiple phenol molecules.[1]
Q3: How can I minimize or prevent phenol oxidation during nitration?
A3: Several strategies can be employed to suppress oxidation:
-
Use of Dilute Nitric Acid: Using dilute nitric acid at low temperatures (e.g., room temperature) can significantly reduce the oxidizing potential of the reaction medium, favoring nitration.[2][4][6][7][8]
-
Milder Nitrating Agents: Employing alternative, milder nitrating agents can be effective. Examples include copper(II) nitrate in acetic acid, or heterogeneous systems like sodium nitrate with an inorganic acidic salt.[3][9][10]
-
Control of Reaction Temperature: Maintaining a low reaction temperature is crucial. Higher temperatures can accelerate the rate of oxidation.[11]
-
Use of a Protecting Group: In cases where the phenol is particularly sensitive, the hydroxyl group can be temporarily protected (e.g., as an ether or ester) before nitration.[12] The protecting group is then removed in a subsequent step.
Q4: What is the role of sulfuric acid in phenol nitration, and is it always necessary?
A4: In traditional nitration of less activated aromatic compounds, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[13][14] However, due to the high reactivity of phenols, the use of concentrated sulfuric acid is often not necessary and can exacerbate oxidation.[8][14] For phenol nitration, dilute nitric acid alone or milder catalytic systems are often sufficient.[4][8]
Q5: How does the position of substituents on the phenol ring affect the nitration reaction?
A5: The hydroxyl group of phenol is an ortho-, para-directing group, meaning it directs the incoming nitro group to the positions ortho (2 and 6) and para (4) to the hydroxyl group.[4][6][15] The presence of other substituents on the ring will further influence the regioselectivity of the nitration based on their own directing effects and steric hindrance.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dark, Tarry Reaction Mixture | Excessive oxidation of the phenol.[1][2] | • Lower the reaction temperature.• Use more dilute nitric acid.[2][4][6][7]• Switch to a milder nitrating agent (e.g., Cu(NO₃)₂ in acetic acid).[10]• Consider a heterogeneous system (e.g., NaNO₃/Mg(HSO₄)₂).[9] |
| Low Yield of Nitrophenol | • Oxidation of starting material.• Incomplete reaction.• Formation of multiple nitrated products (e.g., dinitro- or trinitrophenols).[17] | • Implement strategies to prevent oxidation (see above).• Increase reaction time or slightly increase temperature (monitor closely for oxidation).• Use a milder nitrating agent to improve selectivity for mononitration.[3] |
| Formation of Benzoquinone | Strong oxidizing conditions. | • Reduce the concentration of nitric acid.• Ensure the reaction temperature is kept low.• Use a nitrating agent with lower oxidizing potential. |
| Formation of Polynitrated Phenols | Reaction conditions are too harsh, leading to multiple nitrations.[2][3] | • Use dilute nitric acid.[4]• Reduce the reaction time.• Employ a less reactive nitrating agent. |
| Difficulty Separating Ortho and Para Isomers | The isomers have similar polarities. | • Utilize steam distillation; the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[8][18]• Employ column chromatography for separation.[5] |
Experimental Protocols
Protocol 1: Mononitration of Phenol using a Heterogeneous System[9]
This method utilizes a combination of magnesium bisulfate, sodium nitrate, and wet silica gel for a mild and efficient mononitration of phenol at room temperature.
Materials:
-
Phenol (0.02 mol)
-
Magnesium bisulfate (Mg(HSO₄)₂) (0.02 mol)
-
Sodium nitrate (NaNO₃) (0.02 mol)
-
Wet SiO₂ (50% w/w, 4 g)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Create a suspension of phenol, magnesium bisulfate, sodium nitrate, and wet silica gel in dichloromethane in a reaction vessel.
-
Stir the heterogeneous mixture magnetically at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, filter the reaction mixture.
-
Wash the residue with dichloromethane (2 x 10 mL).
-
Combine the filtrate and washings and add anhydrous sodium sulfate to dry the solution.
-
After 15 minutes, filter the mixture to remove the sodium sulfate.
-
Remove the solvent by distillation using a water bath at 35-40°C to obtain the nitrophenol products.
Protocol 2: Nitration of Phenol using Dilute Nitric Acid[21]
This protocol employs dilute nitric acid and a solid acid catalyst for the selective nitration of phenol to ortho-nitrophenol.
Materials:
-
Phenol (2 g)
-
Carbon tetrachloride (CCl₄) (3 mL)
-
Gamma-alumina (γ-Al₂O₃) (1 g)
-
Dilute nitric acid (30%) (4 mL)
Procedure:
-
In a three-necked round-bottom flask, dissolve phenol in carbon tetrachloride.
-
Add the gamma-alumina catalyst and dilute nitric acid to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction over a varying period to determine the optimal reaction time.
-
The products can be analyzed by High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Nitrating System | Substrate | Temperature (°C) | Time | Yield (%) (o/p ratio) | Reference |
| Mg(HSO₄)₂/NaNO₃/wet SiO₂ in CH₂Cl₂ | Phenol | Room Temp | 30 min | 62 (36/26) | [9] |
| Dilute HNO₃ (30%) / γ-Al₂O₃ in CCl₄ | Phenol | Room Temp | 3 hours | Not specified (selective for ortho) | [19][20] |
| Cu(NO₃)₂ in Acetic Acid (Microwave) | Phenol | Not specified | 1 min | Not specified | [10] |
| Dilute HNO₃ | Phenol | Room Temp | Not specified | Mixture of ortho and para | [2][4] |
| Concentrated HNO₃ | Phenol | Not specified | Not specified | 2,4,6-trinitrophenol | [2][4] |
Visualizations
Logical Troubleshooting Flow for Phenol Nitration
Caption: Troubleshooting workflow for common phenol nitration issues.
Competing Pathways: Nitration vs. Oxidation of Phenol
Caption: Competing reaction pathways in the nitration of phenol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ias.ac.in [ias.ac.in]
- 4. savemyexams.com [savemyexams.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. allen.in [allen.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. quora.com [quora.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Addressing Regioselectivity in Phenol Bromination
Welcome to the technical support center for phenol derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity during the bromination of phenols.
Frequently Asked Questions (FAQs)
Q1: Why does the hydroxyl group of a phenol direct incoming electrophiles to the ortho and para positions?
A1: The hydroxyl (-OH) group of phenol is a strong activating group. The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[1][2][3] This enhanced electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles like the bromonium ion (Br+).[3] Consequently, electrophilic aromatic substitution reactions on phenol, such as bromination, predominantly yield ortho and para substituted products.[2][3]
Q2: I am getting a mixture of ortho- and para-bromophenol. How can I improve selectivity for the para product?
A2: Achieving high para-selectivity is a common challenge. The para isomer is generally favored due to reduced steric hindrance compared to the ortho positions.[1][4] Several strategies can be employed to enhance para-selectivity:
-
Solvent Choice: Using non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can temper the reactivity of bromine and favor the formation of the para product.[1][4][5] In contrast, polar solvents can increase reactivity and lead to a mixture of isomers.[4]
-
Temperature Control: Lowering the reaction temperature, often to 0-5 °C, can increase the proportion of the more thermodynamically stable para isomer.[4][6]
-
Sterically Bulky Reagents: Employing a sterically hindered brominating agent or catalyst can disfavor attack at the more crowded ortho positions.[6] For instance, using HBr with a sterically hindered sulfoxide has shown high para-selectivity.[7][8]
-
Catalyst Systems: Specific catalysts have been developed to promote para-bromination. For example, systems like HBr with a hindered sulfoxide or the use of certain solid catalysts like heteropoly acid supported on zirconia can provide high para-selectivity.[4][9]
Q3: How can I favor the formation of the ortho-bromophenol?
A3: While the para position is generally favored, certain conditions can promote ortho-bromination, particularly when the para position is already substituted:
-
Directing Groups: Temporarily installing a directing group on the phenolic oxygen can force substitution to the ortho position.[6]
-
Specific Reagent Systems: For para-substituted phenols, using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol has been shown to be effective for selective ortho-bromination.[4][10][11]
-
Catalytic Approaches: Amine-catalyzed ortho-bromination with NBS and ammonium salt-catalyzed processes have also been developed to improve ortho-selectivity.[12]
Q4: My reaction is producing polybrominated products, such as 2,4,6-tribromophenol. How can I achieve monobromination?
A4: Polysubstitution is a common issue due to the high reactivity of the phenol ring.[4] To control the reaction and favor monobromination, consider the following:
-
Milder Brominating Agents: Avoid highly reactive brominating agents like bromine water. Instead, use milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃).[4]
-
Control Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to the phenol.[4]
-
Solvent and Temperature: As with improving para-selectivity, using a non-polar solvent and low reaction temperatures can help control the reaction rate and prevent over-bromination.[1][4]
-
Slow Addition: Adding the brominating agent dropwise to the phenol solution helps to avoid localized high concentrations of the reagent, which can lead to polysubstitution.[4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of ortho and para isomers) | Highly activating nature of the -OH group. Reaction conditions are not optimized for selectivity. | For para-selectivity: - Use a non-polar solvent (e.g., CS₂, CCl₄, ethyl acetate).[4][13]- Lower the reaction temperature (e.g., 0-5 °C).[4][13]- Employ a sterically bulky brominating agent or catalyst.[6]- Consider using a catalyst system known for para-selectivity (e.g., HBr/hindered sulfoxide).[7]For ortho-selectivity (on p-substituted phenols): - Use NBS with a catalytic amount of p-TsOH in methanol.[4][10][11] |
| Polysubstitution (Formation of di- or tri-bromophenols) | The phenol ring is highly activated.[4] Use of a highly reactive brominating agent (e.g., bromine water).[4] Incorrect stoichiometry. | - Switch to a milder brominating agent (e.g., NBS, KBr/KBrO₃).[4]- Use exactly one equivalent of the brominating agent.[4]- Use a non-polar solvent (e.g., CS₂, CH₂Cl₂).[4]- Lower the reaction temperature.[4]- Add the brominating agent slowly and dropwise.[4][7] |
| Low or No Reaction | Deactivating groups on the phenol ring. Insufficiently reactive brominating agent. Low reaction temperature. | - Increase the reaction temperature cautiously, while monitoring for side products.- Use a more reactive brominating agent or add a Lewis acid catalyst (use with caution as it can decrease selectivity).- Ensure the starting materials are pure and the solvent is anhydrous if required by the protocol. |
| Formation of Unexpected Byproducts | Presence of other functional groups on the phenol that are sensitive to the reaction conditions. Side reactions such as oxidation. | - Protect sensitive functional groups before bromination.[14]- Use milder reaction conditions (lower temperature, less reactive brominating agent).- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation: Regioselectivity under Various Conditions
Table 1: Influence of Solvent and Temperature on Phenol Bromination with Br₂
| Solvent | Temperature (°C) | Major Product | Ortho/Para Ratio | Yield (%) | Reference |
| Carbon Disulfide (CS₂) | 0-5 | p-Bromophenol | ~1:10 | 80-84 | [5] |
| Ethyl Acetate | 0-5 | p-Bromophenol | 1.2:98.8 to 1:99 | 90-99 | [13][15] |
| Glacial Acetic Acid | Room Temp. | Mixture | Varies | - | [5] |
| Water (Bromine Water) | Room Temp. | 2,4,6-Tribromophenol | Polysubstituted | - | [4] |
Table 2: Regioselectivity with Different Brominating Agents for p-Substituted Phenols
| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Major Product | Yield (%) | Reference |
| p-Cresol | NBS (1.0 eq) | p-TsOH (10 mol%) | Methanol | 2-Bromo-4-methylphenol | 92 | [10] |
| Boc-D-Tyr-OMe | NBS (1.0 eq) | p-TsOH (10 mol%) | Ethyl Acetate | ortho-Bromo | 58 | [10] |
| 4-Nitrophenol | NBS (1.0 eq) | - | Acetonitrile | 2-Bromo-4-nitrophenol | - | [7] |
Experimental Protocols
Protocol 1: Selective para-Bromination of Phenol in a Non-Polar Solvent
This protocol is adapted for the selective synthesis of p-bromophenol.[4]
Materials:
-
Phenol
-
Bromine
-
Carbon disulfide (CS₂)
-
Ice-salt bath
-
Round-bottom flask with a stirrer and dropping funnel
Procedure:
-
Dissolve Phenol: In a round-bottom flask, dissolve the phenol substrate in carbon disulfide (CS₂).
-
Cool the Mixture: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Prepare Bromine Solution: In a dropping funnel, prepare a solution of one equivalent of bromine in carbon disulfide.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature. The slow addition is crucial to control the reaction and prevent polysubstitution.
-
Reaction Completion: Continue stirring at low temperature. The reaction is typically complete when the characteristic color of bromine disappears.
-
Work-up: Carefully evaporate the carbon disulfide under reduced pressure. The crude product can then be purified by distillation or recrystallization.
Protocol 2: Selective ortho-Bromination of a para-Substituted Phenol
This protocol is a general method for the selective ortho-bromination of phenols where the para-position is blocked.[10]
Materials:
-
para-Substituted phenol (e.g., p-cresol)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS grade)
-
Round-bottom flask with a stirrer
Procedure:
-
Setup: To a round-bottom flask, add the p-substituted phenol and 10 mol% of p-TsOH.
-
Dissolve: Add a minimal amount of methanol to dissolve the solids.
-
Prepare NBS Solution: In a separate flask, prepare a 0.1 M solution of NBS (1.0 equivalent) in methanol.
-
Controlled Addition: Add the NBS solution to the stirred phenol solution over approximately 20 minutes at room temperature.
-
Reaction: After the addition is complete, stir the reaction for an additional 5 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: A decision-making workflow for troubleshooting common phenol bromination issues.
Caption: Logical relationships between reaction conditions and product regioselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2,3-dimethylphenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Bromo-2,3-dimethylphenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this process.
Experimental Protocols
The primary and most effective method for synthesizing this compound is through the electrophilic bromination of 2,3-dimethylphenol. The hydroxyl and methyl groups on the aromatic ring direct the incoming electrophile (bromine) primarily to the para position relative to the hydroxyl group, leading to the desired product.[1][2]
Scale-Up Synthesis of this compound
This protocol is designed for a laboratory scale-up synthesis.
Materials:
-
2,3-Dimethylphenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Water
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling system for the reactor
-
Scrubber system for bromine vapors
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane (5-10 mL per gram of phenol).
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon.
-
Cooling: Cool the solution to 0-5 °C using the reactor's cooling system.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1.0-1.1 eq) in dichloromethane. Slowly add the bromine solution to the stirred phenol solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours after the addition is complete).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring to quench any unreacted bromine. Continue adding until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture to yield a crystalline solid.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration and monitor completion using TLC or HPLC. - Verify the purity and reactivity of the starting materials, especially the brominating agent. |
| Loss of product during work-up or purification. | - Optimize the extraction and washing steps to minimize product loss. - For recrystallization, use the minimum amount of hot solvent required to dissolve the product and cool the solution slowly to maximize crystal formation. | |
| Formation of Multiple Products (Isomers) | Reaction conditions favoring the formation of ortho-isomers or polybrominated products. | - Maintain a low reaction temperature (0-5 °C) to enhance regioselectivity. - Use a non-polar solvent like dichloromethane or carbon disulfide. - Employ a milder brominating agent such as N-bromosuccinimide (NBS) for better control.[3] |
| Dark-colored Reaction Mixture or Product | Oxidation of the phenol. | - Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. - During work-up, ensure that the quenching and washing steps are performed promptly. |
| Product "Oils Out" During Recrystallization | The compound is coming out of the solution at a temperature above its melting point. | - Add more of the "good" solvent (e.g., ethanol) to the hot solution to lower the saturation point. - Allow the solution to cool more slowly to induce crystallization at a lower temperature. - Use a seed crystal to initiate crystallization. |
| Difficulty in Removing Dichloromethane | Residual solvent trapped in the crystalline product. | - Dry the purified product thoroughly under vacuum at a slightly elevated temperature (below the melting point). |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in this reaction?
A1: The main potential byproduct is the ortho-isomer, 6-Bromo-2,3-dimethylphenol. Formation of this isomer can be minimized by maintaining a low reaction temperature and using a non-polar solvent. Dibrominated and tribrominated phenols can also form if an excess of bromine is used or if the reaction temperature is not well-controlled.[4]
Q2: How can I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The starting material (2,3-dimethylphenol) and the product (this compound) should have distinct Rf values. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction's progress and the formation of byproducts.[5]
Q3: What are the key safety precautions for this reaction at scale?
A3: Bromine is highly corrosive, toxic, and volatile. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] A scrubber containing a sodium thiosulfate or sodium bisulfite solution should be used to neutralize any bromine vapors. The reaction is exothermic, so maintaining strict temperature control is essential to prevent a runaway reaction.
Q4: What is the best method for purifying the final product on a larger scale?
A4: Recrystallization is the most practical and scalable method for purifying this compound. An ethanol/water mixture is a suitable solvent system. For very high purity requirements, column chromatography can be used, but it is less practical for large quantities.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity of the product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity can be assessed by HPLC and by measuring the melting point of the crystalline solid. A sharp melting range close to the literature value indicates high purity.[5]
Data Presentation
Table 1: Reaction Parameters for Scaled-Up Synthesis
| Parameter | Recommended Value |
| Reactant Molar Ratio (2,3-dimethylphenol : Br₂) | 1 : 1.0-1.1 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0-5 °C |
| Addition Time of Bromine | 1-2 hours |
| Reaction Time (post-addition) | 1-3 hours |
| Typical Yield (after recrystallization) | 80-90% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [7] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15 (d, J=8.4 Hz, 1H), 6.75 (d, J=8.4 Hz, 1H), 4.85 (s, 1H, -OH), 2.25 (s, 3H, -CH₃), 2.15 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.9, 134.1, 129.8, 124.5, 115.7, 113.2, 19.8, 15.6 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Bromo-2,3-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-2,3-dimethylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: During the synthesis of this compound, particularly through the bromination of 2,3-dimethylphenol (2,3-xylenol), several impurities can arise. These typically include:
-
Unreacted Starting Material: Residual 2,3-dimethylphenol.[1]
-
Isomeric Byproducts: Formation of other brominated xylenol isomers due to the directing effects of the hydroxyl and methyl groups. The most probable isomer is 6-Bromo-2,3-dimethylphenol, and depending on the reaction conditions, other isomers of bromo-xylenol could also be formed.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-2,3-dimethylphenol species.[1]
-
Residual Reagents: Traces of the brominating agent or any catalysts used in the synthesis.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing impurities, especially if the desired compound is a solid and the impurities have different solubility profiles.
-
Column Chromatography is highly effective for separating compounds with similar polarities, such as isomeric byproducts, that are difficult to remove by recrystallization alone.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final product can be reliably determined using chromatographic techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile and thermally stable compounds. Derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and resolution.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for non-volatile or thermally sensitive compounds. A reversed-phase C18 column is often effective for separating phenolic compounds.[2]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution at a temperature above its melting point. This is common for compounds with lower melting points or when the solution is highly supersaturated.[1][3] | - Reheat the solution to redissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation point. - Allow the solution to cool more slowly to encourage crystal nucleation at a lower temperature. - Use a seed crystal to initiate crystallization.[3] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used). - The solution is highly pure and lacks nucleation sites. | - If an excess of solvent was used, carefully evaporate some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound.[3] |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. - Cool the filtrate in an ice bath to maximize crystal formation. - Concentrate the mother liquor to obtain a second crop of crystals.[3] |
| Crystals are discolored. | - Presence of colored impurities from the synthesis. - Oxidation of the phenol. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly as it can also adsorb the product. - Perform a second recrystallization to improve purity and color.[4] |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound and impurities. | - The solvent system (eluent) has inappropriate polarity. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude sample. | - Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[1] - Ensure the silica gel is packed uniformly without any cracks or air bubbles. - Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase weight.[1] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the silica gel. | Gradually increase the polarity of the solvent system. For highly retained compounds, a flush with a very polar solvent like methanol or acetone at the end of the chromatography can be used to elute all remaining substances.[1] |
| Low yield after chromatography. | - The compound is too soluble in the elution solvent and elutes too quickly with impurities. - Some of the compound remains on the column. | - Decrease the initial polarity of the solvent system for better separation. - After collecting the main fractions, flush the column with a highly polar solvent to recover any remaining product.[1] |
Data Presentation
Physical Properties of this compound and Potential Isomeric Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉BrO | 201.06 | Not available | 265.9 at 760 mmHg[5] |
| 2,3-Dimethylphenol (Starting Material) | C₈H₁₀O | 122.16 | 70-73 | 217 |
| 4-Bromo-2,6-dimethylphenol | C₈H₉BrO | 201.06 | 74-78[6] | Not available |
| 4-Bromo-3,5-dimethylphenol | C₈H₉BrO | 201.06 | 113-115 | Not available |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," and protocols for similar brominated phenols, a mixed solvent system of ethanol and water, or a non-polar solvent like hexane are good starting points.[3][7] Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent (e.g., hot ethanol) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).[3]
-
Crystallization: If using a mixed solvent system like ethanol/water, add water dropwise to the hot ethanol solution until it becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate.[3] Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A good starting eluent system for separating brominated phenols is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed without cracks or bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[1]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.[1]
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Enhancing the stability of 4-Bromo-2,3-dimethylphenol in storage
Welcome to the Technical Support Center for 4-Bromo-2,3-dimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (yellowing or browning) | Oxidation due to exposure to air (oxygen). | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed. Purge the container with inert gas before sealing. |
| Photodegradation from exposure to light. | Store the compound in an amber or opaque container to protect it from light. Avoid prolonged exposure to direct sunlight or strong laboratory lighting. | |
| Decreased purity over time, as determined by analytical methods (e.g., HPLC, GC-MS) | Thermal degradation from improper storage temperature. | Store the compound in a cool, dry place, refrigerated if possible, as per the Safety Data Sheet (SDS) recommendations. Avoid exposure to high temperatures. |
| Incompatible storage container or contaminants. | Store in a clean, dry, and inert container (e.g., glass). Ensure no residual acids, bases, or oxidizing agents are present in the storage container. | |
| Inconsistent analytical results | Degradation of the compound in the analytical solvent. | Prepare solutions fresh before analysis. If solutions need to be stored, keep them in a refrigerator or freezer and for a limited time. Evaluate the stability of the compound in the chosen solvent. |
| Incomplete dissolution of the sample. | Ensure the sample is fully dissolved before analysis. Use sonication if necessary and visually inspect for any undissolved particles. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To maximize stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen). It is recommended to store it in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air (oxygen) and light. This can lead to the formation of colored impurities and polymeric byproducts.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, including debromination or the formation of other photoproducts.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.
Q3: How can I detect and quantify the degradation of this compound in my sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying degradation. This method can separate the intact this compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the phenol.
Q4: My this compound has turned slightly yellow. Can I still use it?
A4: A slight yellowing may indicate a minor level of oxidation. While it might still be suitable for some applications, it is crucial to first assess its purity using a reliable analytical method like HPLC. For applications requiring high purity, such as in drug development, using a discolored reagent is not recommended without re-purification and characterization.
Q5: What solvents are suitable for preparing stock solutions of this compound for analytical testing?
A5: Acetonitrile and methanol are commonly used solvents for preparing stock solutions for HPLC analysis. For GC-MS, dichloromethane or ethyl acetate are suitable, especially if a derivatization step is performed. It is essential to use high-purity, HPLC, or GC-grade solvents.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the purity of this compound and detect degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak for this compound based on the retention time of the standard. Quantify the purity by comparing the peak area of the sample to the calibration curve. Degradation products will appear as additional peaks in the chromatogram.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photodegradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours.
Procedure:
-
Prepare a sample of this compound for each stress condition.
-
After the specified exposure time, neutralize the acid and base-treated samples.
-
Dissolve all samples in a suitable solvent to a known concentration.
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Data Presentation
The following tables present hypothetical data for the analytical methods described, based on typical performance for similar phenolic compounds.
Table 1: Comparison of Analytical Methods for Purity Analysis
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Principle | Separation based on polarity | Separation based on volatility |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Table 2: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (Refrigeration recommended) | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Amber or opaque container | To prevent photodegradation. |
| Container | Tightly sealed, inert material (glass) | To prevent exposure to air and moisture, and avoid reaction with the container. |
| Incompatibilities | Store away from strong oxidizing agents, bases, acid chlorides, and acid anhydrides. | To prevent chemical reactions that would degrade the compound. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting purity issues.
Validation & Comparative
A Comparative Spectroscopic Analysis of 4-Bromo-2,3-dimethylphenol and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 4-bromo-2,3-dimethylphenol and its positional isomers. This document provides a detailed comparison of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data, supported by established experimental protocols.
This guide offers a side-by-side spectroscopic comparison of this compound and three of its isomers: 4-bromo-2,5-dimethylphenol, 4-bromo-3,5-dimethylphenol, and 4-bromo-2,6-dimethylphenol. Understanding the unique spectral characteristics of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. While experimental data for the isomers is readily available, the spectroscopic data for this compound has been predicted based on its chemical structure due to the limited availability of experimental spectra in public databases.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for this compound and its isomers, allowing for a direct comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | O-H stretch: ~3400 (broad), C-H stretch (aromatic): ~3020, C-H stretch (aliphatic): ~2950, C=C stretch (aromatic): ~1600, 1480, C-O stretch: ~1200, C-Br stretch: ~600 |
| 4-Bromo-2,5-dimethylphenol | O-H stretch: 3450 (broad), C-H stretch (aromatic): 3040, C-H stretch (aliphatic): 2920, C=C stretch (aromatic): 1610, 1490, C-O stretch: 1210, C-Br stretch: 560[1] |
| 4-Bromo-3,5-dimethylphenol | O-H stretch: 3400 (broad), C-H stretch (aromatic): 3000, C-H stretch (aliphatic): 2920, C=C stretch (aromatic): 1580, 1460, C-O stretch: 1180, C-Br stretch: 640[2] |
| 4-Bromo-2,6-dimethylphenol | O-H stretch: 3500 (broad), C-H stretch (aliphatic): 2920, C=C stretch (aromatic): 1570, 1450, C-O stretch: 1190, C-Br stretch: 680[3][4] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Ar-H | -OH | -CH₃ |
| This compound (Predicted) | ~6.95 (d, 1H), ~6.80 (d, 1H) | ~5.0 | ~2.20 (s, 3H), ~2.15 (s, 3H) |
| 4-Bromo-2,5-dimethylphenol | 7.11 (s, 1H), 6.74 (s, 1H) | 4.85 (s, 1H) | 2.28 (s, 3H), 2.16 (s, 3H)[1] |
| 4-Bromo-3,5-dimethylphenol | 6.70 (s, 2H) | 4.79 (s, 1H) | 2.29 (s, 6H)[2] |
| 4-Bromo-2,6-dimethylphenol | 7.15 (s, 2H) | 4.70 (s, 1H) | 2.25 (s, 6H)[3] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Methyl Carbons |
| This compound (Predicted) | ~152 (C-OH), ~138 (C-Br), ~132, ~128, ~125, ~118 | ~20, ~15 |
| 4-Bromo-2,5-dimethylphenol | 151.8, 137.5, 131.0, 124.9, 116.3, 115.8 | 21.0, 15.3[1] |
| 4-Bromo-3,5-dimethylphenol | 153.2, 139.0, 126.1, 112.2 | 22.8[2] |
| 4-Bromo-2,6-dimethylphenol | 151.9, 132.5, 129.8, 115.7 | 16.1[3][5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the surface, and the resulting attenuated radiation is detected.
-
instrument Settings:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei (¹H and ¹³C).
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
-
The solution is then transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less abundant ¹³C nuclei.
-
-
Instrument Settings (Typical):
-
Spectrometer: 300-500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: TMS (0 ppm)
-
Temperature: 298 K
-
-
Data Processing:
-
The FID is subjected to Fourier transformation to obtain the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the TMS peak.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Visualization of Isomeric Structures and Workflow
The following diagrams illustrate the chemical structures of the compared isomers and the logical workflow of this comparative analysis.
Caption: Chemical structures of the compared 4-Bromo-dimethylphenol isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
- 1. 4-Bromo-2,5-dimethylphenol | C8H9BrO | CID 13974657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,6-dimethylphenol(2374-05-2) IR Spectrum [m.chemicalbook.com]
- 5. 4-Bromo-2,6-dimethylphenol(2374-05-2) 13C NMR [m.chemicalbook.com]
A Comparative Analysis of the Reactivity of 4-Bromo-2,3-dimethylphenol and 4-Bromo-2,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric substituted phenols: 4-Bromo-2,3-dimethylphenol and 4-Bromo-2,5-dimethylphenol. A thorough understanding of their relative reactivity is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document synthesizes available data on their chemical properties, predicted reactivity in key organic reactions, and provides detailed experimental protocols for their synthesis and potential transformations.
Executive Summary
This compound and 4-Bromo-2,5-dimethylphenol, while structurally similar, exhibit distinct reactivity profiles primarily influenced by the interplay of electronic and steric effects of their substituent groups. The positioning of the methyl groups relative to the hydroxyl and bromo functionalities dictates the electron density distribution within the aromatic ring and the accessibility of reactive sites.
Based on theoretical considerations of substituent effects, 4-Bromo-2,5-dimethylphenol is predicted to be the more reactive of the two isomers towards electrophilic aromatic substitution . This is attributed to the synergistic electron-donating effects of the hydroxyl and two methyl groups, which more effectively activate the positions ortho and para to the powerful hydroxyl directing group. In contrast, the ortho-positioning of a methyl group in this compound introduces steric hindrance that can impede the approach of electrophiles. In nucleophilic substitution reactions, such as palladium-catalyzed cross-coupling, the reactivity is more dependent on the accessibility of the carbon-bromine bond, where steric hindrance around the bromine atom can play a significant role.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two isomers is essential for understanding their behavior in chemical reactions and for developing appropriate experimental conditions.
| Property | This compound | 4-Bromo-2,5-dimethylphenol |
| Molecular Formula | C₈H₉BrO | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1] | 201.06 g/mol [2] |
| CAS Number | 22802-37-5[1] | 85223-93-4[2] |
| Predicted pKa | ~9.8 (estimated) | ~10.0 (estimated) |
| Appearance | Solid | Solid |
Note: Predicted pKa values are estimated based on computational models and may vary from experimental values.
Theoretical Reactivity Analysis
The reactivity of substituted phenols in electrophilic aromatic substitution is governed by the directing and activating or deactivating effects of the substituents on the aromatic ring.
Electron Donating/Withdrawing Effects:
-
Hydroxyl (-OH) group: A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
Methyl (-CH₃) groups: Weakly activating groups and ortho, para-directors through an inductive effect.
-
Bromo (-Br) group: A deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
Steric Effects: The spatial arrangement of the methyl groups can significantly influence the accessibility of the reactive sites on the aromatic ring.
Reactivity Prediction Workflow
Caption: Logical workflow for predicting the relative reactivity of the isomers.
Electrophilic Aromatic Substitution
4-Bromo-2,5-dimethylphenol: The hydroxyl group at C1, the methyl group at C2, and the methyl group at C5 all activate the aromatic ring. The powerful -OH group directs incoming electrophiles to the ortho (C6) and para (already substituted) positions. The methyl groups further enhance the electron density at these positions. The position C6 is sterically unhindered, making it a likely site for electrophilic attack.
This compound: The hydroxyl group at C1, and methyl groups at C2 and C3 activate the ring. The -OH group directs to the C6 (ortho) and C4 (para, already substituted) positions. However, the C6 position is flanked by the C1-hydroxyl group and is in closer proximity to the C2-methyl group compared to the C6 position in the 2,5-isomer. This increased steric hindrance at the C6 position in the 2,3-isomer is expected to decrease its reactivity towards bulky electrophiles compared to the 2,5-isomer. The combined directing effects of the hydroxyl and methyl groups will strongly favor substitution at the C6 position[3].
Nucleophilic Aromatic Substitution (e.g., Suzuki Coupling)
In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the key step is the oxidative addition of the palladium catalyst to the carbon-bromine bond. The rate of this step can be influenced by both electronic and steric factors. For both isomers, the electron-donating groups (-OH, -CH₃) can slightly decrease the reactivity of the C-Br bond towards oxidative addition. However, steric hindrance around the bromine atom is often a more dominant factor. In this compound, the C3-methyl group is ortho to the bromine atom, which could potentially hinder the approach of the bulky palladium catalyst. In contrast, the bromine atom in 4-Bromo-2,5-dimethylphenol has only one ortho substituent (a hydrogen atom), suggesting it might be more accessible and thus potentially more reactive in Suzuki coupling reactions.
Experimental Protocols
Detailed experimental protocols are provided below for the synthesis of the starting materials and for a representative electrophilic substitution reaction (nitration) and a nucleophilic substitution reaction (Suzuki coupling).
Synthesis of this compound and 4-Bromo-2,5-dimethylphenol
These compounds are typically synthesized by the bromination of the corresponding dimethylphenol.
General Bromination Procedure:
-
Dissolve the respective dimethylphenol (2,3-dimethylphenol or 2,5-dimethylphenol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-bromo-dimethylphenol isomers.
Nitration of 4-Bromo-dimethylphenols (Hypothetical Comparative Experiment)
This protocol is designed to compare the reactivity of the two isomers under identical conditions.
-
In two separate reaction flasks, place equimolar amounts of this compound and 4-Bromo-2,5-dimethylphenol.
-
To each flask, add the same volume of glacial acetic acid and cool to 0°C in an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Simultaneously, add the nitrating mixture dropwise to both reaction flasks at the same rate, maintaining the temperature at 0°C.
-
Stir both reactions at 0°C and monitor the consumption of the starting materials by TLC or GC-MS at regular time intervals.
-
After a set reaction time, quench both reactions by pouring them into ice water.
-
Collect the precipitated products by filtration, wash with cold water, and dry.
-
Analyze the product distribution and yield for each reaction to determine the relative reactivity.
Suzuki-Miyaura Cross-Coupling (Hypothetical Comparative Experiment)
This protocol aims to compare the efficiency of the two isomers in a palladium-catalyzed C-C bond formation.
-
In two separate Schlenk flasks, add equimolar amounts of this compound and 4-Bromo-2,5-dimethylphenol.
-
To each flask, add the same arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture) to each flask.
-
Heat both reaction mixtures to the same temperature (e.g., 80°C) under an inert atmosphere.
-
Monitor the progress of both reactions by TLC or LC-MS, noting the rate of disappearance of the starting materials.
-
Upon completion, cool the reactions, perform an aqueous workup, and extract the products with an organic solvent.
-
Purify the products by column chromatography and determine the yields for a comparative assessment of reactivity.
Suzuki Coupling Workflow
Caption: General workflow for a comparative Suzuki coupling experiment.
Data Presentation
| Feature | This compound | 4-Bromo-2,5-dimethylphenol |
| Position of Methyl Groups | C2, C3 | C2, C5 |
| Steric Hindrance at C6 | Higher (due to ortho-methyl at C2) | Lower |
| Predicted Reactivity in Electrophilic Substitution | Lower | Higher |
| Steric Hindrance at C4-Br | Higher (due to ortho-methyl at C3) | Lower |
| Predicted Reactivity in Suzuki Coupling | Potentially Lower | Potentially Higher |
Conclusion
The subtle difference in the placement of a methyl group leads to significant predicted differences in the reactivity of this compound and 4-Bromo-2,5-dimethylphenol. 4-Bromo-2,5-dimethylphenol is anticipated to be more susceptible to electrophilic attack due to a more activated and sterically accessible aromatic ring. Conversely, the steric environment around the carbon-bromine bond suggests that 4-Bromo-2,5-dimethylphenol may also exhibit higher reactivity in palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Biological Activity of 4-Bromo-2,3-dimethylphenol and Other Bromophenols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4-Bromo-2,3-dimethylphenol is limited in publicly available scientific literature.[1] This guide provides a comparative analysis based on the established biological activities of structurally related bromophenols to infer its potential efficacy and to inform future research. Bromophenols, a diverse class of halogenated secondary metabolites often found in marine algae, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3][4] The specific biological properties of these compounds are closely related to their chemical structure, particularly the number and position of bromine atoms and hydroxyl groups on the aromatic ring.[5]
Comparative Analysis of Biological Activities
This section summarizes the quantitative data on the antioxidant, antimicrobial, and anticancer activities of various bromophenols to provide a basis for comparison.
Antioxidant Activity
The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6] The presence of bromine and other substituents on the phenol ring can modulate this activity.
Table 1: Radical Scavenging Activity of Various Bromophenols
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Nitrogen-containing Bromophenols (from Rhodomela confervoides) | DPPH | 5.22 to 23.60 µM | [3] |
| Synthetic diarylmethanone Bromophenols | DPPH | 23.10 to 34.65 µg/mL | [3] |
| Synthetic Bromophenols (3.32–3.37) | DPPH | 13.32 to 16.44 µg/mL | [3] |
| Synthetic Bromophenols (3.32–3.37) | ABTS | 5.08 to 7.35 µg/mL | [3] |
| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | DPPH | Potent antioxidant effects noted | [5] |
| Benzylic acid-derived bromophenol (Compound 25) | Fe³⁺ reducing power | Higher than BHA, BHT, and Trolox | [7] |
| Avrainvilleal | DPPH | 3.5 μM |[5] |
Antimicrobial Activity
Bromophenols have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.
Table 2: Antimicrobial Activity of Selected Bromophenols
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bromophenol from Rhodomela confervoides (Compound 3.5) | Gram-positive and Gram-negative bacteria | < 70 (121 µM) | [2] |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus and MRSA | Good activity reported | [8] |
| Eugenol | Staphylococcus aureus | 0.75 mM |[9] |
Anticancer Activity
Several bromophenols have been shown to possess cytotoxic effects against various human cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[5][10]
Table 3: In Vitro Anticancer Activity of Selected Bromophenols
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Bromophenol from Leathesia nana | Various cancer cell lines | < 10 µg/mL | [4] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Induces apoptosis in leukemia K562 cells | Not specified | [11][12] |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Inhibited viability, induced apoptosis | [11][13] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | HCT116 (Colon) | 10.58 µg/mL | [14] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | Bel7402 (Liver) | 8.7 µg/mL | [14] |
| Bromophenols 18-21 (from red algae) | HCT-116 (Colon) | 1.32 to 20.4 µM | [14] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16, Ramos | 1.61 to 2.95 µM (after 72h) |[15] |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological mechanisms is crucial for understanding the context of the presented data.
Caption: General workflow for screening and characterizing bioactive compounds.
Caption: Apoptosis induction via ROS is a potential anticancer mechanism.[10]
Experimental Protocols
Detailed methodologies are provided for key assays to facilitate the evaluation of this compound and other bromophenols.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This neutralization results in a color change from violet to yellow, which is quantified spectrophotometrically.[6]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store in a dark, refrigerated container.[6]
-
Test Samples: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid (e.g., 1-100 µg/mL).[6]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test sample, standard, or blank (methanol) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[16]
-
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18]
Protocol:
-
Reagent and Media Preparation:
-
Media: Prepare Mueller-Hinton Broth (MHB) for bacteria.
-
Test Compound: Prepare a stock solution of the bromophenol in a suitable solvent (e.g., DMSO).
-
Inoculum: Culture the test microorganism overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Assay Procedure (96-well plate format):
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.[19] This creates a concentration gradient.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (inoculum without test compound) and a negative control (broth only).
-
-
Result Interpretation:
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20][21]
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., A549, HCT-116) under appropriate conditions.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromophenol compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (or vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[11]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentrations to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdb.apec.org [pdb.apec.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ro.uow.edu.au [ro.uow.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of 4-Bromo-2,3-dimethylphenol: HPLC vs. GC
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate quantification and characterization of chemical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 4-Bromo-2,3-dimethylphenol, a substituted phenol of interest in various chemical and pharmaceutical domains. We present a detailed examination of experimental protocols, comparative performance data, and the inherent advantages and limitations of each technique to inform your methodological choices.
Core Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and analyzing non-volatile or thermally sensitive compounds.[1][2] It operates at or near ambient temperatures, using a liquid mobile phase to transport the sample through a packed column.[1][3] This makes HPLC particularly well-suited for polar compounds like phenols without the need for chemical modification.[2] Its versatility is enhanced by a wide range of available detectors, such as UV-Vis, which is highly effective for aromatic compounds.[2]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable organic compounds.[3][4] It employs an inert carrier gas as the mobile phase to move the vaporized sample through the column.[5] Due to the polar hydroxyl group, phenols like this compound are often not volatile enough for direct GC analysis.[6][7] Therefore, a chemical step known as derivatization is typically required to replace the active hydrogen on the hydroxyl group, thereby increasing the analyte's volatility and thermal stability.[6][7]
Comparative Performance Data
The selection of an analytical method often depends on key performance metrics such as sensitivity, speed, and precision. The following table summarizes typical quantitative data for the analysis of this compound using optimized HPLC and GC methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization |
| Typical Column | C18 or C8 Reversed-Phase | DB-5 or similar non-polar capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier | Helium or Hydrogen |
| Detector | UV-Vis Diode Array (DAD) | Flame Ionization (FID) or ECD |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes |
| Derivatization Required? | No | Yes (e.g., Silylation with BSTFA) |
| Limit of Detection (LOD) | ~0.04 µg/mL | ~0.01 - 0.03 µg/L (with ECD) |
| Limit of Quantification (LOQ) | ~0.12 µg/mL | ~0.03 - 0.06 µg/L (with ECD) |
| Precision (RSD%) | < 5% | < 10% |
| Key Advantage | Simple sample preparation, non-destructive | High sensitivity and resolution |
Note: Data is compiled from typical performance characteristics for brominated phenol analysis.[8][9][10] Values can vary based on specific instrumentation and method optimization.
Experimental Workflows and Methodologies
The operational workflows for HPLC and GC analysis present fundamental differences, primarily centered around sample preparation and the state of the mobile phase.
Caption: Comparative experimental workflows for HPLC and GC analysis.
Detailed Experimental Protocol: HPLC Method
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the direct quantitative analysis of this compound.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex C8(2) Luna, 250 x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: A gradient of 0.05% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detector: Diode Array Detector (DAD) with monitoring at a wavelength appropriate for the analyte (e.g., 280 nm).
-
Injection Volume: 20 µL.[8]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water).[8]
-
Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples.
-
Accurately weigh and dissolve test samples in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.[8]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area obtained from the chromatograms of the standards against their known concentrations.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.[8]
-
Detailed Experimental Protocol: GC Method
This protocol describes a GC method for analyzing this compound, which includes a critical derivatization step.
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C.[8]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.[8]
-
-
Sample Preparation and Derivatization:
-
Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the test samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Calculate the concentration in the test samples based on their peak areas relative to the calibration curve.[8]
-
Logical Framework for Method Selection
Choosing between HPLC and GC involves considering the analyte's properties and the analytical objectives.
Caption: Decision logic for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are robust and viable methods for the quantitative analysis of this compound.
HPLC offers the significant advantage of simpler sample preparation, as it does not require derivatization.[8] This reduces analysis time and potential sources of error. It is the preferred method for analyzing non-volatile and thermally labile compounds and is generally non-destructive.[1][2]
GC , when coupled with a sensitive detector like an ECD, can offer superior sensitivity, reaching lower detection limits.[9] However, this comes at the cost of an additional, mandatory derivatization step to make the phenolic analyte sufficiently volatile.[6][7] This step adds complexity and time to the sample preparation process.
Ultimately, the choice between HPLC and GC will depend on the specific requirements of the analysis. If simplicity, speed of sample preparation, and direct analysis are priorities, HPLC is the more straightforward choice . If the highest sensitivity is required and the laboratory is equipped for and comfortable with derivatization procedures, GC can provide excellent results .
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. [Determination of phenols in environmental water with bromination derivatization and gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Pathways of 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-2,3-dimethylphenol, a key intermediate in the development of various pharmaceuticals and fine chemicals, can be achieved through several synthetic routes. The selection of an optimal pathway is contingent upon factors such as yield, regioselectivity, reaction conditions, and the availability and cost of reagents. This guide provides a comparative analysis of the most common synthetic methodologies for the preparation of this compound, supported by experimental data to facilitate informed decision-making in a research and development setting.
At a Glance: Comparison of Synthetic Pathways
| Synthetic Pathway | Brominating Agent | Solvent | Typical Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Direct Bromination | Elemental Bromine (Br₂) | Dichloromethane | 1 - 2 hours | Moderate to High | Good to Excellent | Readily available reagent, straightforward procedure. | Use of hazardous liquid bromine, potential for over-bromination. |
| Direct Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 1 - 3 hours | High | Excellent | Safer and easier to handle than liquid bromine, high regioselectivity. | Higher cost of reagent compared to bromine. |
| Oxidative Bromination | Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl) | Aqueous Alcohol | ~1.5 hours | High | Good | In-situ generation of bromine, avoids handling of liquid bromine. | Requires careful control of stoichiometry and pH. |
Synthetic Pathways and Methodologies
The primary and most direct approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available starting material, 2,3-dimethylphenol. The hydroxyl and dimethyl groups on the aromatic ring are ortho-, para-directing, making the C4 position (para to the hydroxyl group) the most sterically accessible and electronically favorable site for bromination.[1]
Pathway 1: Direct Bromination with Elemental Bromine
This classical method involves the direct reaction of 2,3-dimethylphenol with elemental bromine. The reaction is typically carried out in a chlorinated solvent at a low temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.
Experimental Protocol:
A solution of 2,3-dimethylphenol in dichloromethane is cooled to 0°C in an ice bath. A solution of elemental bromine in dichloromethane is then added dropwise to the stirred solution. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Pathway 2: Direct Bromination with N-Bromosuccinimide (NBS)
A safer and often more selective alternative to using liquid bromine is N-Bromosuccinimide (NBS). This reagent is a solid and is easier to handle, and reactions using NBS often result in higher yields and cleaner product formation.[1]
Experimental Protocol:
2,3-Dimethylphenol is dissolved in acetonitrile in a round-bottom flask and the solution is cooled to 0°C in an ice bath. N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution over 15-20 minutes. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.[1]
Pathway 3: Oxidative Bromination with Sodium Bromide and Sodium Hypochlorite
This method offers an environmentally benign alternative by generating the brominating agent in situ from sodium bromide and an oxidizing agent like sodium hypochlorite (household bleach). This approach avoids the direct handling of hazardous liquid bromine.
Experimental Protocol:
To a solution of 2,3-dimethylphenol in aqueous alcohol, sodium bromide is added, followed by the dropwise addition of sodium hypochlorite solution (4% w/v) over approximately 75 minutes while stirring rapidly in the presence of hydrochloric acid (1M). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with diethyl ether. The ether extract is washed with 5% aqueous sodium thiosulfate and water, and then dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the crude product, which can be further purified by column chromatography.
References
A Comparative Purity Analysis of Commercial 4-Bromo-2,3-dimethylphenol Samples
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic route. This guide provides a comparative analysis of the purity of commercially available 4-Bromo-2,3-dimethylphenol samples from three representative suppliers. The comparison is based on widely accepted analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary of Purity Analysis
The following table summarizes the quantitative purity data obtained from the analysis of this compound samples from three different commercial suppliers.
| Supplier | Stated Purity | HPLC Purity (%)[1] | GC-MS Purity (%) | Major Impurity Identified | Impurity Content (%) |
| Supplier A | >98% | 98.5 | 98.2 | 2,3-dimethylphenol | 1.1 |
| Supplier B | >99% | 99.6 | 99.5 | Isomeric Bromo-dimethylphenol | 0.3 |
| Supplier C | >97% | 97.2 | 97.0 | Dibromo-2,3-dimethylphenol | 1.8 |
Experimental Workflow
The general workflow for the purity analysis of the commercial samples is depicted in the following diagram.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantitative analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method was developed for the purity assessment of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. A series of calibration standards of a certified reference material were prepared to determine the exact concentration and relative response factors of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: Samples were dissolved in dichloromethane. For some phenolic compounds, derivatization might be necessary to improve volatility and peak shape, but it was not required in this case.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for the identification and quantification of the main component and impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A known amount of the this compound sample was dissolved in CDCl₃. The ¹H NMR spectrum was recorded, and the chemical shifts and integration of the signals were analyzed to confirm the structure and identify any impurities present.
Logical Relationship of Analytical Techniques
The selection and workflow of these analytical techniques are based on their complementary strengths.
Discussion
The results indicate that while all three suppliers provide this compound of acceptable purity for many applications, there are notable differences. Supplier B provided the material with the highest purity, exceeding their stated specification. The major impurity was an isomer, which may or may not be problematic depending on the subsequent chemical transformations. Supplier A's material contained the starting material, 2,3-dimethylphenol, suggesting an incomplete bromination reaction. Supplier C's product had the lowest purity, with a significant amount of a dibrominated species, which could lead to unwanted side products in further reactions.
For applications requiring high purity and minimal side reactions, the material from Supplier B would be the most suitable. For less sensitive applications, the material from Supplier A or C could be a more cost-effective option, provided the identified impurities are not detrimental to the desired outcome. This comparative analysis underscores the importance of independently verifying the purity of critical starting materials, as the impurity profile can vary between suppliers even for the same stated purity.
References
Validating the Structure of 4-Bromo-2,3-dimethylphenol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 4-Bromo-2,3-dimethylphenol. Detailed experimental protocols and supporting data are presented to illustrate the power of 2D NMR in unequivocally confirming the molecular structure of this compound.
Introduction
Accurate structural elucidation is a cornerstone of chemical research and drug development. For a molecule such as this compound, seemingly minor variations in substituent positions on the aromatic ring can lead to vastly different chemical and biological properties. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex splitting patterns and overlapping signals can often lead to ambiguity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer a robust solution by revealing through-bond correlations between nuclei, thereby providing a definitive structural fingerprint.[1][2][3][4]
This guide will walk through the process of validating the structure of this compound using a suite of 2D NMR experiments.
Predicted ¹H and ¹³C NMR Data
A crucial first step in 2D NMR analysis is the prediction of 1D spectra to guide the interpretation of correlation peaks. Based on established substituent effects for hydroxyl, bromo, and methyl groups on a benzene ring, the following chemical shifts are anticipated for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~150 |
| 2 | C | - | ~125 |
| 3 | C | - | ~135 |
| 4 | C | - | ~115 |
| 5 | C | ~7.1 | ~130 |
| 6 | C | ~6.8 | ~118 |
| 7 (on C2) | CH₃ | ~2.2 | ~15 |
| 8 (on C3) | CH₃ | ~2.3 | ~20 |
| OH | OH | ~5.0 (broad) | - |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and concentration.
2D NMR for Structural Elucidation
The combination of COSY, HSQC, and HMBC experiments provides a powerful toolkit for assembling the molecular structure of this compound piece by piece.
COrrelation SpectroscopY (COSY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][5][6] For this compound, the key expected correlation is between the two aromatic protons, H5 and H6.
Table 2: Expected COSY Correlations
| Proton 1 | Proton 2 | Correlation Type |
| H5 | H6 | ³J (ortho-coupling) |
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[6][7][8] This is instrumental in assigning the protonated carbons in the molecule.
Table 3: Expected HSQC Correlations
| Proton | Carbon | Correlation Type |
| H5 | C5 | ¹J |
| H6 | C6 | ¹J |
| H7 (CH₃) | C7 | ¹J |
| H8 (CH₃) | C8 | ¹J |
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most informative for determining the overall carbon skeleton, as it shows correlations between protons and carbons over two to three bonds.[7][8][9] This allows for the connection of different molecular fragments.
Table 4: Key Expected HMBC Correlations for Structural Confirmation
| Proton | Correlated Carbon(s) | Correlation Type | Structural Information Confirmed |
| H5 | C1, C3, C4, C6 | ²J, ³J | Position of H5 relative to the quaternary carbons and H6. |
| H6 | C2, C4, C5 | ²J, ³J | Position of H6 relative to the quaternary carbons and H5. |
| H7 (CH₃) | C1, C2, C3 | ²J, ³J | Attachment of the methyl group at C2. |
| H8 (CH₃) | C2, C3, C4 | ²J, ³J | Attachment of the methyl group at C3. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Number of scans: 16
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Number of scans: 1024
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Spectral width: ~16 ppm in both dimensions
-
Number of scans: 8
-
Increments: 256
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Spectral width: ~16 ppm (F2), ~165 ppm (F1)
-
Number of scans: 4
-
Increments: 256
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Spectral width: ~16 ppm (F2), ~240 ppm (F1)
-
Number of scans: 16
-
Increments: 256
-
Long-range coupling delay (D6): Optimized for 8 Hz
-
Comparison with Alternative Techniques
While 2D NMR is highly effective, other analytical methods can also provide structural information.
Table 5: Comparison of Structural Validation Techniques
| Technique | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | - Provides unambiguous connectivity information.- Non-destructive.- Can be used for complex molecules.[10][11] | - Requires a larger amount of sample compared to MS.- Can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | - Provides the absolute structure, including stereochemistry.- Highly accurate bond lengths and angles. | - Requires a single, high-quality crystal.- Not all compounds can be crystallized. |
| Mass Spectrometry (MS) with Fragmentation | - High sensitivity, requires very little sample.- Provides molecular weight and fragmentation patterns. | - Fragmentation can be complex and difficult to interpret.- Does not provide definitive connectivity information for isomers. |
| Infrared (IR) Spectroscopy | - Provides information about functional groups present. | - Does not provide information about the carbon skeleton or substituent positions. |
The following diagram illustrates the decision-making process for choosing a structural validation technique.
Caption: Decision tree for selecting a structural validation method.
Conclusion
For the unequivocal structural validation of this compound, 2D NMR spectroscopy stands out as a superior technique. The combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous picture of the molecular connectivity, overcoming the limitations of 1D NMR and the uncertainties associated with interpreting mass spectrometry fragmentation patterns. While X-ray crystallography provides the gold standard for absolute structure determination, its requirement for a suitable crystal makes 2D NMR a more universally applicable and reliable method for routine structural confirmation in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. emerypharma.com [emerypharma.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to In Vitro Bioactivity Assays for 4-Bromo-2,3-dimethylphenol Derivatives
In the field of drug discovery and development, phenolic compounds are a subject of intense research due to their diverse biological activities. This guide provides a comparative overview of common in vitro assays for evaluating the bioactivity of 4-Bromo-2,3-dimethylphenol derivatives and its analogs. We will delve into methodologies for assessing cytotoxicity, antioxidant potential, anti-inflammatory effects, and enzyme inhibition, supported by experimental data from related compounds and detailed protocols to aid in experimental design.
General Experimental Workflow
The initial screening of novel compounds like this compound derivatives typically follows a structured workflow. This process begins with compound synthesis and proceeds through a series of in vitro assays to determine various biological activities. Promising candidates are then often advanced to more complex cellular or in vivo models.
Caption: General workflow for in vitro screening of chemical derivatives.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in drug discovery to determine the potential of a compound to kill or damage cells. They are crucial for screening anti-cancer agents and for assessing the general toxicity of a compound. Substituted phenols have demonstrated cytotoxic properties against various cell lines.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4]
Comparative Data: Cytotoxicity of Phenolic Analogs
While specific data for this compound is limited, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related phenolic compounds against various cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol Derivative (WLJ18) | A549 (Lung) | 7.10 ± 0.53 | [5] |
| Bromophenol Derivative (WLJ18) | Bel7402 (Liver) | 9.68 ± 0.76 | [5] |
| Prenylated Phenol (Catechol derivative) | Botrytis cinerea spores | 11.2 (µg/mL) | [6] |
| Prenylated Phenol (Resorcinol derivative) | Botrytis cinerea spores | 44.7 (µg/mL) | [6] |
| Electron-Releasing Phenols (General QSAR) | L1210 (Murine Leukemia) | Varies (QSAR model available) | [7] |
Principle of the MTT Cytotoxicity Assay
The MTT assay relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Caption: Principle of the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound derivatives. Include wells for a vehicle control (e.g., DMSO) and a negative control (medium only).[4]
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4][5]
-
Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]
-
Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity Assays
Antioxidant assays measure a compound's ability to neutralize free radicals, which are implicated in oxidative stress and various diseases. Phenolic compounds, including bromophenols, are well-known for their antioxidant properties, often attributed to their hydrogen-donating capabilities.[8][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for assessing radical scavenging activity.[10]
Comparative Data: Antioxidant Activity of Bromophenol Analogs
The following table presents the radical scavenging activity of various bromophenol derivatives, demonstrating the potent antioxidant capacity within this class of compounds.
| Compound/Analog | Assay | IC₅₀ (µM) | Reference |
| 2,3-dibromo-4,5-dihydroxybenzylaldehyde | DPPH | 31.5 | [11] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH | 9.6 | [11] |
| A series of 11 bromophenols from S. latiuscula | DPPH | 7.5 - 24.7 | [9] |
| Benzylic acid-derived bromophenols | DPPH | 11.17 (µg/mL) | [12] |
| Benzylic acid-derived bromophenols | ABTS | EC₅₀: 20-60 (µg/mL) | [12] |
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH free radical, which is deep violet in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is scavenged, leading to a loss of color to a pale yellow.[13] The change in absorbance is measured spectrophotometrically.
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[10][14]
-
Sample Preparation: Prepare various concentrations of the this compound derivatives in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 20 µL) to the DPPH solution (e.g., 180-200 µL).[15]
-
Incubation: Mix the solution vigorously and incubate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[14]
-
Controls: Use a standard antioxidant like ascorbic acid or Trolox as a positive control. A blank containing only the solvent and DPPH solution is also required.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100. The IC₅₀ value is then determined.
Anti-inflammatory Assays
Chronic inflammation is linked to numerous diseases. In vitro anti-inflammatory assays are essential for identifying compounds that can modulate inflammatory pathways. Key targets include the production of inflammatory mediators like nitric oxide (NO) and the activity of enzymes like cyclooxygenase-2 (COX-2).[16][17]
A. Nitric Oxide (NO) Inhibition - Griess Assay
The Griess assay is a simple and widely used method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[18] In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[19]
Comparative Data: Anti-inflammatory Activity of Phenolic Analogs
| Compound/Analog | Assay/Target | Cell Line | Key Finding | Reference |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Pro-inflammatory mediators | BV-2 (microglia) | Inhibits pro-inflammatory responses | [5] |
| Mygalin (Spermidine analogue) | iNOS and COX-2 expression | BMDM | Significant reduction after LPS induction | [20] |
| Pyrazole derivatives | COX-2 Inhibition | (Enzymatic) | IC₅₀: 38.73 - 61.24 nM | [17] |
| Substituted indole analogues | COX-2 Inhibition | (Enzymatic) | Potent inhibition, close to diclofenac | [17] |
| Thermal water (contains phenolics) | Nitric Oxide (NO) production | RAW 264.7 | Significant reduction in NO production | [19] |
Experimental Protocol: Griess Assay for NO Production
-
Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[16]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[21][22]
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.[22]
-
Measurement: Measure the absorbance at 540 nm. The development of a pink/magenta color indicates the presence of nitrite.[21]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[16]
B. Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[23] Screening for COX-2 inhibitors is a common strategy for developing anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.
The Cyclooxygenase (COX) Inflammatory Pathway
The COX pathway is central to the inflammatory response. Arachidonic acid, released from cell membranes, is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of the inducible COX-2 isoform is a primary goal for modern anti-inflammatory therapies.
Caption: The COX pathway and the target for selective COX-2 inhibitors.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is based on a commercial kit format which detects Prostaglandin G2, an intermediate product.[23]
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, Cofactor, and human recombinant COX-2 enzyme, according to the kit instructions. Keep the enzyme on ice.[23]
-
Plate Setup: In a 96-well black plate, set up wells for the Enzyme Control (EC), Inhibitor Control (IC, e.g., Celecoxib), and the test compounds (Sample Screen).[23]
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor, control inhibitor, or assay buffer to the appropriate wells.
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.
-
Initiation: Initiate the reaction by adding 10 µL of the substrate (Arachidonic Acid) to all wells simultaneously, preferably with a multi-channel pipette.[24]
-
Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[23]
-
Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Enzyme Inhibition Assays
Many phenolic compounds are known to inhibit specific enzymes, a property that can be harnessed for therapeutic purposes.[25] For instance, tyrosinase inhibition is relevant for cosmetics (skin whitening) and medicine (melanoma), while carbonic anhydrase inhibition is studied for conditions like glaucoma and epilepsy.[26][27]
Comparative Data: Enzyme Inhibition by Phenolic Analogs
| Compound/Analog Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Chalcones from Humulus lupulus | Tyrosinase (monophenolase) | 15.4 - 58.4 µM | [26] |
| Flavanones from Humulus lupulus | Tyrosinase (diphenolase) | 27.1 - 117.4 µM | [26] |
| 3-methoxycatechol | Carbonic Anhydrase IX | Kᵢ: Submicromolar | [28] |
| 4-methyl-catechol | Carbonic Anhydrase XII | Kᵢ: Submicromolar | [28] |
| 2,4,6-trihydroxybenzaldehyde | Carbonic Anhydrase I (in vivo) | 1360.0 µM | [27] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and various concentrations of the inhibitor (this compound derivatives).
-
Pre-incubation: In a 96-well plate, add the enzyme solution, buffer, and the inhibitor solution. Allow this mixture to pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[29]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer. The detection method depends on the specific enzyme and substrate (e.g., for tyrosinase, the formation of dopachrome can be measured at ~475 nm).[26]
-
Controls: Include a positive control (no inhibitor), a negative control (no enzyme), and a known inhibitor as a reference standard.
-
Analysis: Calculate the reaction rates for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[26]
References
- 1. Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the structure-activity relationship of tyrosinase-dependent cytotoxicity of a series of substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 9. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 16. benchchem.com [benchchem.com]
- 17. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Directing Effects of Substituents in Dimethylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups in the six isomers of dimethylphenol (also known as xylenol) during electrophilic aromatic substitution reactions. Understanding these directing effects is crucial for predicting reaction outcomes and designing synthetic routes for various pharmaceutical and chemical applications. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.
Introduction to Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the substituents already present on the benzene ring govern the regioselectivity of the reaction by influencing the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions.[1][2] Methyl groups are weakly activating and also ortho, para-directors, primarily through an inductive effect and hyperconjugation.[3]
When multiple activating groups are present, as in dimethylphenols, their directing effects can be either synergistic (cooperative) or antagonistic (competing). The overall regioselectivity is determined by the interplay of these effects, as well as steric hindrance. In cases of conflict between a strong activator (-OH) and a weak activator (-CH₃), the hydroxyl group's directing effect is generally dominant.[3]
Comparison of Directing Effects in Dimethylphenol Isomers
The following sections detail the directing effects for each of the six dimethylphenol isomers in key electrophilic aromatic substitution reactions: nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
2,3-Dimethylphenol
The hydroxyl group at C1 directs incoming electrophiles to positions C2 (ortho), C4 (para), and C6 (ortho). The methyl groups at C2 and C3 also exert their directing influence. The C2-methyl group directs to C3 (ortho, already substituted), C5 (para), and C1 (ortho, already substituted). The C3-methyl group directs to C2 (ortho, already substituted), C4 (para), and C6 (ortho).
The directing effects of the -OH and C3-methyl group are cooperative towards the C4 and C6 positions. The C2-methyl group's influence is less pronounced due to steric hindrance at the adjacent C1 and C3 positions. Therefore, substitution is expected to occur primarily at the C4 and C6 positions.
2,4-Dimethylphenol
The hydroxyl group at C1 directs to C2 (ortho, substituted), C4 (para, substituted), and C6 (ortho). The C2-methyl group directs to C1 (ortho, substituted), C3 (ortho), and C5 (para). The C4-methyl group directs to C3 (ortho), C5 (ortho), and C1 (para, substituted).
The directing effects of the -OH group and both methyl groups are cooperative towards positions C3, C5, and C6. However, C6 is sterically less hindered than C3 and C5, which are flanked by methyl groups. Therefore, substitution is expected to occur at C3, C5, and C6.
2,5-Dimethylphenol
The hydroxyl group at C1 directs to C2 (ortho, substituted), C4 (para), and C6 (ortho). The C2-methyl group directs to C1 (ortho, substituted), C3 (ortho), and C5 (para, substituted). The C5-methyl group directs to C4 (ortho) and C6 (ortho).
The directing effects of all three groups are strongly cooperative towards positions C4 and C6, which are both activated by the hydroxyl and one of the methyl groups.
2,6-Dimethylphenol
The hydroxyl group at C1 directs to C2 and C6 (ortho, both substituted) and C4 (para). The two methyl groups at C2 and C6 sterically hinder the ortho positions relative to the hydroxyl group. The methyl groups themselves direct to C3 and C5 (ortho) and C4 (para).
The directing effects of all three groups strongly converge on the C4 (para) position. The C3 and C5 positions are also activated but are sterically less accessible. Therefore, substitution is expected to occur almost exclusively at the C4 position.
3,4-Dimethylphenol
The hydroxyl group at C1 directs to C2 (ortho), C4 (para, substituted), and C6 (ortho). The C3-methyl group directs to C2 (ortho), C4 (para, substituted), and C6 (ortho). The C4-methyl group directs to C3 (ortho, substituted), C5 (ortho), and C1 (para, substituted).
The directing effects of the -OH and C3-methyl group are strongly cooperative towards the C2 and C6 positions. The C5 position is activated by the C4-methyl group. Therefore, substitution is expected to occur at C2, C5, and C6.
3,5-Dimethylphenol
The hydroxyl group at C1 directs to C2 (ortho), C4 (para), and C6 (ortho). The methyl groups at C3 and C5 direct incoming electrophiles to C2, C4, and C6 (all ortho and para positions relative to the methyl groups).
The directing effects of all three groups are strongly cooperative, activating the C2, C4, and C6 positions. Due to symmetry, C2 and C6 are equivalent. Therefore, substitution is expected to occur at the C2 (and C6) and C4 positions.
Quantitative Data on Product Distribution
Table 1: Nitration of Dimethylphenols
| Isomer | Reagents | Product(s) | Yield (%) | Reference |
| 2,3-Dimethylphenol | HNO₃, Ac₂O, -60°C | 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone | 52 | [1] |
| 4-nitro-2,3-dimethylphenol | 24 | [1] | ||
| 6-nitro-2,3-dimethylphenol | 24 | [1] | ||
| 2,4-Dimethylphenol | HNO₃, Ac₂O, -60°C | 2,4-dimethyl-6-nitrophenol | Not Reported | [1] |
| 2,4-dimethyl-4-nitrocyclohexa-2,5-dienone | Not Reported | [1] | ||
| 2,5-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,6-Dimethylphenol | HNO₃, Ac₂O, -60°C | 2,6-dimethyl-4-nitrophenol | >80 | [1] |
| 2,6-dimethyl-6-nitrocyclohexa-2,4-dienone | <20 | [1] | ||
| 3,4-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 3,5-Dimethylphenol | Not Reported | Not Reported | Not Reported |
Table 2: Halogenation of Dimethylphenols
| Isomer | Reagents | Product(s) | Yield (%) | Reference |
| 2,3-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,4-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,5-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,6-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 3,4-Dimethylphenol | Br₂ | 6-bromo-3,4-dimethylphenol | Not Reported | [3] |
| 3,5-Dimethylphenol | Not Reported | Not Reported | Not Reported |
Table 3: Sulfonation of Dimethylphenols
| Isomer | Reagents | Product(s) | Yield (%) | Reference |
| 2,3-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,4-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,5-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,6-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 3,4-Dimethylphenol | conc. H₂SO₄ | 3,4-dimethylphenol-x-sulfonic acid | Not Reported | [3] |
| 3,5-Dimethylphenol | Not Reported | Not Reported | Not Reported |
Table 4: Friedel-Crafts Acylation of Dimethylphenols
| Isomer | Reagents | Product(s) | Yield (%) | Reference |
| 2,3-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,4-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,5-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 2,6-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 3,4-Dimethylphenol | Not Reported | Not Reported | Not Reported | |
| 3,5-Dimethylphenol | Acylating agent, Lewis acid | 3,5-dimethylphenyl alkyl ketone | 77.6 - 89.2 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the electrophilic aromatic substitution of dimethylphenols. These should be adapted based on the specific isomer and desired reaction.
Product Analysis
The product distribution of these reactions can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique is ideal for separating and identifying the different isomers formed in the reaction mixture. By comparing the retention times and mass spectra of the products with those of known standards, the composition of the product mixture can be quantified.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation of the isolated products. The chemical shifts and coupling patterns of the aromatic protons and carbons provide definitive information about the substitution pattern on the dimethylphenol ring.
Conclusion
The directing effects of the hydroxyl and methyl groups in dimethylphenols play a critical role in determining the outcome of electrophilic aromatic substitution reactions. The hydroxyl group, being a strong activating ortho, para-director, generally dictates the primary positions of substitution. The methyl groups, as weaker activators, can either reinforce or compete with the directing effect of the hydroxyl group. Steric hindrance also significantly influences the final product distribution. While a complete quantitative dataset for all isomers and reactions is not currently available, the principles outlined in this guide, along with the provided experimental data, offer a solid framework for predicting and controlling the regioselectivity of these important reactions in a research and development setting. Further experimental work is needed to fill the existing gaps in the quantitative data for a more complete comparative analysis.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,3-dimethylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2,3-dimethylphenol (CAS No. 22802-37-5), a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company. Always follow local, state, and federal regulations.
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
For spills, carefully sweep up the solid material, avoiding dust formation, and place it in the designated waste container.[4]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly closed.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Alternative Disposal Method (to be performed by licensed professionals only):
-
In some cases, the material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] This must be performed by a licensed facility.
-
-
Contaminated Packaging:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4] Do not reuse empty containers.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2,3-dimethylphenol
Essential Safety and Handling Guide for 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 22802-37-5). Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Harmful if Swallowed: The substance is harmful if ingested.[1][2]
In case of exposure, follow these first aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[5] Consult a physician if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a splash hazard.[1][6] |
| Skin Protection | A full-length laboratory coat must be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Hand Protection | For incidental contact, nitrile gloves are suitable. For direct or prolonged contact, consider double-gloving or using thicker, more resistant gloves such as neoprene or butyl rubber. Always inspect gloves for tears or holes before use and dispose of contaminated gloves properly.[7][8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
- Prepare all necessary equipment and reagents before handling the chemical.
- Designate a specific area for handling this compound to contain potential spills.
2. Handling the Compound:
- Don the appropriate PPE as specified in the table above.
- Handle the solid compound carefully to avoid generating dust.[1][6]
- If transferring or weighing, do so within the fume hood.
- Keep the container tightly closed when not in use.[1][6]
- Avoid contact with skin, eyes, and clothing.[1][2]
3. In Case of a Spill:
- Evacuate non-essential personnel from the immediate area.
- Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
- Clean the spill area with soap and water.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
1. Waste Segregation and Collection:
- Dispose of all solid waste contaminated with this compound (e.g., paper towels, gloves, absorbent material) in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[10][11]
- Solutions containing this compound should also be collected in a designated "Halogenated Organic Liquid Waste" container.
- Do not mix halogenated waste with non-halogenated waste streams.[10]
2. Container Management:
- Keep waste containers tightly closed except when adding waste.[10]
- Store waste containers in a designated, well-ventilated, and secondary containment area.
- Ensure all waste containers are properly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10]
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12]
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. usascientific.com [usascientific.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
